molecular formula C7H15NO B13013148 3-Methylazepan-4-ol

3-Methylazepan-4-ol

Cat. No.: B13013148
M. Wt: 129.20 g/mol
InChI Key: NARICJFPDYCNRD-UHFFFAOYSA-N
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Description

3-Methylazepan-4-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methylazepan-4-ol

InChI

InChI=1S/C7H15NO/c1-6-5-8-4-2-3-7(6)9/h6-9H,2-5H2,1H3

InChI Key

NARICJFPDYCNRD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCCC1O

Origin of Product

United States

Foundational & Exploratory

3-Methylazepan-4-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylazepan-4-ol Chemical Structure and Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Structural Architecture, Synthetic Pathways, and Medicinal Utility

Executive Summary

This compound (CAS: 1536267-18-1) represents a high-value, chiral heterocyclic scaffold within the azepane (hexamethyleneimine) class. Characterized by a seven-membered nitrogenous ring with vicinal stereocenters at the C3 and C4 positions, this molecule serves as a critical pharmacophore in the development of protease inhibitors, GPCR ligands, and monoamine transporter modulators.

Unlike its six-membered piperidine analogues, the azepane ring introduces unique conformational flexibility, allowing the 3-methyl and 4-hydroxyl substituents to adopt distinct spatial orientations that are often critical for "induced fit" binding mechanisms in enzyme pockets. This guide provides a comprehensive analysis of its physicochemical profile, stereoselective synthesis, and application in modern drug discovery.

Structural Architecture & Stereochemistry

Molecular Connectivity

The core structure consists of a saturated seven-membered azepane ring.

  • Position 1 (N): Secondary amine (basic center).

  • Position 3: Methyl substitution (hydrophobic anchor).

  • Position 4: Hydroxyl substitution (H-bond donor/acceptor).

Stereochemical Complexity

The presence of chiral centers at C3 and C4 generates four possible stereoisomers (two enantiomeric pairs). The relative configuration (cis vs. trans) significantly impacts the thermodynamic stability and biological activity.

  • Trans-Isomer: The methyl and hydroxyl groups are on opposite faces of the ring. Typically thermodynamically favored in sterically unconstrained environments.

  • Cis-Isomer: Substituents reside on the same face, potentially allowing for intramolecular hydrogen bonding between the C4-OH and the C3-Me (via weak CH···O interactions) or the N1 lone pair, depending on the ring conformer.

Conformational Landscape

Azepanes lack the rigid chair conformation of cyclohexane. Instead, they exist in a dynamic equilibrium of twist-chair and twist-boat conformers.

  • Implication: The 3-methyl group often occupies a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes, directing the vector of the C4-hydroxyl group.

Physicochemical Profile

The following data aggregates experimental values for the HCl salt (common stable form) and calculated descriptors for the free base.

PropertyValue / DescriptorContext
Molecular Formula C₇H₁₅NOFree Base
Molecular Weight 129.20 g/mol Free Base
CAS Number 1536267-18-1Free Base
CAS Number 1823315-42-9Hydrochloride Salt
pKa (Calc.) 10.2 ± 0.5Basic Secondary Amine
LogP (Calc.) 0.52Lipophilicity (Moderate)
TPSA 32.3 ŲPolar Surface Area
H-Bond Donors 2(NH, OH)
H-Bond Acceptors 2(N, O)
Solubility High in H₂O, MeOH, DMSOPolar nature of amine/alcohol

Synthetic Methodologies

Synthesis of this compound requires strategies that control both ring size and stereochemistry. Two primary routes are established in the literature: Ring Expansion (Classical) and Ring-Closing Metathesis (Modern).

Route A: Schmidt/Beckmann Ring Expansion (Scale-Up Preferred)

This route utilizes readily available 2-methylcyclohexanone. The reaction proceeds via the insertion of a nitrogen atom into the ketone, yielding a caprolactam intermediate which is subsequently reduced.

  • Step 1: Reaction of 2-methylcyclohexanone with Hydrazoic acid (Schmidt) or Hydroxylamine (Beckmann).

  • Regioselectivity: Migration of the more substituted carbon is preferred, but mixtures of 3-methyl and 7-methyl azepan-2-ones often result.

  • Step 2: Separation of isomers.

  • Step 3: Reduction of the lactam (e.g., LiAlH₄) to the amine.[1]

  • Step 4: Late-stage oxidation/hydroxylation to install the C4-OH (if not present in precursor).

Route B: De Novo Synthesis via RCM (Stereocontrol Preferred)

For high stereochemical purity, constructing the ring from acyclic precursors using Ring-Closing Metathesis (RCM) is superior.

  • Precursor Assembly: Coupling of an allylamine with a chiral homoallylic alcohol derivative.

  • RCM: Grubbs II catalyst effects the ring closure to form a tetrahydroazepine.

  • Functionalization: Hydroboration-oxidation of the resulting alkene installs the hydroxyl group. Note: Hydroboration is highly sensitive to the 3-methyl steric bulk, often yielding high diastereoselectivity.

Visualization: Synthetic Workflow

Synthesis Start 2-Methylcyclohexanone Step1 Ring Expansion (Schmidt/Beckmann) Start->Step1 Inter1 3-Methylazepan-2-one (Lactam) Step1->Inter1 N-Insertion Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 3-Methylazepane Step2->Inter2 Step3 C4-Oxidation (Microbial or Chemical) Inter2->Step3 Product This compound Step3->Product

Figure 1: Classical Ring Expansion Route. Note: Direct synthesis of the 4-hydroxy derivative often requires starting with 4-protected-hydroxy-2-methylcyclohexanone to avoid late-stage C-H oxidation issues.

Experimental Protocol: Hydroboration Route

Adapted from diastereoselective protocols for substituted azepanes.

Objective: Synthesis of trans-3-methylazepan-4-ol from 3-methyl-2,3,6,7-tetrahydro-1H-azepine.

  • Reagents:

    • Substrate: N-Boc-3-methyl-tetrahydroazepine (1.0 eq)

    • Borane-THF complex (1.0 M, 1.5 eq)

    • NaOH (3M), H₂O₂ (30%)

  • Procedure:

    • Hydroboration: Cool the substrate in dry THF to 0°C. Add BH₃·THF dropwise under Argon. Stir at RT for 2 hours. The methyl group at C3 directs the boron attack to the less hindered face (anti-Markovnikov addition).

    • Oxidation: Cool to 0°C. Cautiously add NaOH followed by H₂O₂. Stir for 1 hour.

    • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

    • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) to yield the free amine salt.

  • Validation:

    • ¹H NMR: Look for the H4 carbinol proton (multiplet, ~3.8 ppm) and the C3-methyl doublet (~0.9 ppm).

    • MS: [M+H]⁺ = 130.2.

Medicinal Chemistry Applications

Scaffold Utility

The this compound core is a bioisostere for substituted piperidines and pyrrolidines, offering:

  • Expanded Hydrophobic Surface: The C3-methyl group can fill hydrophobic pockets (e.g., S1' sites in proteases) that are inaccessible to unsubstituted azepanes.

  • Vector Positioning: The 7-membered ring alters the bond vectors of the N-substituent relative to the C4-hydroxyl, potentially improving selectivity between homologous receptors (e.g., Dopamine D2 vs D4).

Target Classes
  • Monoamine Transporters: N-benzylated derivatives of azepan-4-ol have shown potency against NET and DAT transporters. The 3-methyl group enhances metabolic stability by blocking alpha-hydroxylation.

  • Glycosidase Inhibitors: Polyhydroxylated azepanes are transition-state mimics for glycosidases. The 3-methyl analogue serves as a hydrophobic probe to map the enzyme active site tolerance.

Visualization: SAR Logic

SAR Center This compound Core Mod1 N1-Substitution (Benzyl/Aryl groups) Center->Mod1 Mod2 C3-Methyl Center->Mod2 Mod3 C4-Hydroxyl Center->Mod3 Effect1 Modulates Lipophilicity & Receptor Affinity (GPCRs) Mod1->Effect1 Effect2 Restricts Conformation & Blocks Metabolic Oxidation Mod2->Effect2 Effect3 Critical H-Bond Donor/Acceptor (Enzyme Catalytic Dyads) Mod3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's distinct regions.

References

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Beilstein J. Org. Chem. (2017).[2][3][4]

  • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry (2025).[1]

  • Azepan-4-ol Hydrochloride Product Data. PubChem Compound Summary.

  • Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Chemical Science (2011).

  • Synthesis of Substituted Azepanes Using Organolithium Chemistry. White Rose eTheses Online (2018).

Sources

Technical Deep Dive: 3-Substituted Azepan-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Focus: Synthesis, Stereochemical Control, and Pharmacological Utility

Executive Summary: The Azepane Privilege

The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, offering a unique conformational profile distinct from its 5-membered (pyrrolidine) and 6-membered (piperidine) congeners. Specifically, 3-substituted azepan-4-ol derivatives occupy a critical chemical space. They serve as the core pharmacophore for high-affinity ligands targeting proteases (e.g., Cathepsin K), kinases (e.g., Protein Kinase C), and G-protein coupled receptors (GPCRs).

This guide moves beyond generic descriptions to focus on the synthetic causality —how to construct the 7-membered ring while strictly controlling the relative stereochemistry between the C3-substituent and the C4-hydroxyl group.

Structural Logic & Pharmacophore Mapping

The 3-substituted azepan-4-ol core is rarely a passive linker; it is often a transition-state mimic.

  • Conformational Flexibility: Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers. Substituents at C3 and C4 stabilize specific conformers, reducing the entropic penalty upon receptor binding.

  • The 3,4-Motif: The relationship between the C3-substituent (often an amine or amide) and the C4-hydroxyl is pivotal.

    • Trans-configuration: Mimics the peptide bond hydrolysis transition state (crucial for aspartic protease inhibitors like Balanol).

    • Cis-configuration: Often utilized in glycosidase inhibitors or specific GPCR antagonists.

Visualization: Pharmacological Interactions

The following diagram illustrates the interaction logic of the azepane scaffold within a protease active site (e.g., Cathepsin K), highlighting the role of the 3,4-substitution pattern.

Azepane_SAR Azepane_Core Azepane Scaffold (7-membered ring) C3_Sub C3-Substituent (Amine/Amide) Azepane_Core->C3_Sub Position 3 C4_OH C4-Hydroxyl Group (H-Bond Donor) Azepane_Core->C4_OH Position 4 S2_Pocket S2 Hydrophobic Pocket C3_Sub->S2_Pocket Hydrophobic Interaction Cat_Dyad Catalytic Dyad (Asp/Cys) C4_OH->Cat_Dyad Transition State Mimicry (H-bond) Target_Pocket Protease Active Site (e.g., Cathepsin K) Target_Pocket->S2_Pocket Target_Pocket->Cat_Dyad

Figure 1: Pharmacophore mapping of 3-substituted azepan-4-ol derivatives within a protease active site.

Synthetic Methodologies: The "Build vs. Expand" Dilemma

Constructing the 3-substituted azepan-4-ol core generally follows two distinct strategic disconnections: Ring-Closing Metathesis (RCM) or Ring Expansion .

Strategy A: Ring-Closing Metathesis (The Modern Standard)

RCM allows for the rapid assembly of the 7-membered ring from acyclic diene precursors. This is the preferred route for generating diverse analogs because stereochemistry can be established before cyclization in the acyclic precursor.

  • Mechanism: A diallyl amine derivative undergoes RCM using a Grubbs catalyst (I or II) to form an azepine (double bond present), which is subsequently functionalized.

  • Advantage: High tolerance for functional groups.

  • Limitation: Requires expensive Ru-catalysts; formation of dimeric byproducts at high concentrations.

Strategy B: Ring Expansion (The Classical Route)

This involves expanding a chiral cyclohexanone or piperidine derivative using diazomethane or similar carbenoid equivalents.

  • Mechanism: Tiffeneau-Demjanov rearrangement or Beckmann rearrangement.

  • Advantage: Uses inexpensive starting materials (chiral pool amino acids or sugars).

  • Limitation: Regioselectivity issues (which side of the ketone does the methylene insert?) can lead to isomeric mixtures.

Detailed Experimental Protocol: Stereoselective Synthesis

Note: This protocol synthesizes a trans-3-amino-azepan-4-ol core, a key intermediate for Balanol-like inhibitors. It utilizes a self-validating RCM approach.

Phase 1: Precursor Assembly & RCM

Objective: Cyclize the acyclic diene to form the unsaturated azepine ring.

  • Substrate Preparation: Begin with N-Boc-allylamine. Alkylate with 4-bromo-1-butene to generate the N-Boc-diallylamine derivative.

  • RCM Reaction:

    • Dissolve the diene (1.0 equiv) in anhydrous CH₂Cl₂ (0.01 M concentration—Critical: High dilution prevents dimerization).

    • Add Grubbs II catalyst (2-5 mol%).

    • Reflux for 12–24 hours under Argon.

    • Validation: Monitor by TLC (disappearance of starting material) and ¹H NMR (shift of olefinic protons).

    • Result: 2,3,4,7-tetrahydro-1H-azepine derivative.

Phase 2: Epoxidation & Ring Opening (The Stereochemical Key)

Objective: Install the 3,4-functionality with trans stereochemistry.

  • Epoxidation: Treat the azepine with m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C.

    • Causality: The bulky N-Boc group directs the epoxidation to the anti face, though selectivity varies.

  • Regioselective Opening:

    • React the epoxide with sodium azide (NaN₃) and NH₄Cl in aqueous ethanol or DMF at 60-80°C.

    • Mechanistic Insight: Azide attacks the epoxide in a trans-diaxial manner. Regioselectivity (C3 vs C4 attack) is governed by the electronic and steric environment of the N-protecting group.

    • Result:trans-3-azido-azepan-4-ol.

  • Reduction: Hydrogenation (H₂, Pd/C) reduces the azide to the amine.

Phase 3: Alternative Route - Ketone Reduction

If starting from 3-substituted azepan-4-one :

  • Cis-Selective Reduction: Use L-Selectride at -78°C. The bulky hydride attacks from the less hindered face (usually trans to the C3 substituent), forcing the hydroxyl to be cis to the C3 group.

  • Trans-Selective Reduction: Use NaBH₄ in MeOH at 0°C. This thermodynamically controlled reduction typically favors the trans isomer (equatorial alcohol).

Workflow Visualization

The following diagram details the decision tree for synthesis, ensuring the correct stereochemical outcome.

Synthesis_Workflow Start Target: 3-Substituted Azepan-4-ol Decision Choose Strategy Start->Decision Route_A Route A: RCM (Grubbs Cat.) Decision->Route_A Route_B Route B: Ketone Reduction (From Azepan-4-one) Decision->Route_B Step_A1 1. Form Diallyl Amine Route_A->Step_A1 Step_B1 Cis-Selective? Use L-Selectride (-78°C) Route_B->Step_B1 Step_B2 Trans-Selective? Use NaBH4 (0°C) Route_B->Step_B2 Step_A2 2. RCM -> Azepine Step_A1->Step_A2 Step_A3 3. Epoxidation & Ring Opening Step_A2->Step_A3 Outcome Final Stereodefined Product Step_A3->Outcome Step_B1->Outcome Step_B2->Outcome

Figure 2: Synthetic decision tree for stereoselective azepan-4-ol construction.

Comparative Data: Stereoselectivity in Reduction

The following table summarizes the expected stereochemical outcomes when reducing 3-substituted azepan-4-ones, a critical step for researchers optimizing lead compounds.

Reducing AgentConditionsMajor Isomer (Relative to C3)Selectivity (dr)Mechanism
NaBH₄ MeOH, 0°CTrans (Equatorial OH)~3:1 to 10:1Small hydride attacks from axial face; thermodynamic control.
L-Selectride THF, -78°CCis (Axial OH)>20:1Steric bulk forces attack from less hindered face; kinetic control.
Zn(BH₄)₂ Et₂O, -20°CTrans (Chelation Control)VariableChelation between C3-heteroatom and ketone oxygen directs hydride.

Applications in Drug Discovery[1][2][3][4]

Case Study: Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption. Inhibitors containing the azepan-4-one or azepan-4-ol scaffold have shown high potency.

  • Mechanism:[1][2] The azepane ring spans the S1'-S2 subsites of the enzyme.

  • Key Interaction: The C4-hydroxyl (or ketone hydrate) interacts with the active site cysteine (Cys25) or stabilizes the transition state water molecule.

  • Reference: The 3-amino-azepan-4-one scaffold is often reduced to the alcohol to improve metabolic stability while maintaining H-bond capability [1].

Case Study: Balanol Analogs

Balanol is a fungal metabolite and a potent inhibitor of Protein Kinase C (PKC).

  • Structure: It features a trans-3-amido-4-hydroxyhexahydroazepine core.

  • Significance: Synthetic analogs retaining this specific 3,4-trans azepane core demonstrate that the 7-membered ring is essential for orienting the benzoyl groups into the ATP-binding pocket of the kinase [2].

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Source: Organic Letters (ACS Publications) URL:[Link]

  • Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes. Source: PMC (National Institutes of Health) URL:[Link]

  • A convenient stereoselective access to novel 1,2,4-triazepan-3-ones/thiones. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Source: ResearchGate URL:[1][3][4][Link]

Sources

Navigating the Azepane Scaffold: A Technical Guide to 3-Methylazepan-4-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Among the myriad of scaffolds available, saturated heterocycles, particularly those containing a seven-membered azepane ring, offer a unique combination of three-dimensional complexity and conformational flexibility. This guide provides an in-depth technical overview of 3-Methylazepan-4-ol, a key intermediate whose stereoisomeric forms are of increasing interest to researchers and drug development professionals. We will delve into its chemical identity, commercial availability, synthetic pathways, and its emerging applications as a valuable component in the design of novel therapeutics.

Chemical Identity and Stereoisomerism: Unraveling the Complexity

This compound is a saturated heterocyclic alcohol built upon the azepane core. The presence of two stereocenters at positions 3 and 4 gives rise to four possible stereoisomers: (3S,4R), (3R,4S), (3S,4S), and (3R,4R). These stereoisomers can be grouped into two diastereomeric pairs: cis (where the methyl and hydroxyl groups are on the same face of the ring) and trans (where they are on opposite faces).

The precise stereochemistry of this compound is crucial as it significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. As is often the case in medicinal chemistry, different stereoisomers can exhibit vastly different pharmacological profiles.

While a generic CAS number for this compound is not consistently reported, the hydrochloride salt is commercially available under CAS number 1823315-42-9 .[1] However, it is imperative for researchers to verify the stereochemical identity of the commercially sourced material, as it is often supplied as a mixture of stereoisomers. To date, dedicated CAS numbers for the individual stereoisomers of this compound are not widely documented in public databases, underscoring the need for careful analytical characterization upon acquisition. For comparison, the closely related piperidine analogs have been assigned specific CAS numbers for their stereoisomers, such as (3S,4R)-3-methylpiperidin-4-ol hydrochloride (CAS 2387568-46-7) and (3S,4S)-3-Methylpiperidin-4-OL hydrochloride (CAS 2434625-33-7).[2][3]

Commercial Availability: Sourcing the Building Block

This compound is accessible to the research community, primarily in the form of its hydrochloride salt. A number of chemical suppliers list "this compound hydrochloride" with the CAS number 1823315-42-9.[1]

Table 1: Commercial Availability of this compound Hydrochloride

Product Name CAS Number Form Purity Typical Suppliers
This compound hydrochloride1823315-42-9Solid≥95%Various fine chemical suppliers

It is important to note that the product is typically sold for research and development purposes only. Researchers should always consult the supplier's certificate of analysis to confirm the identity and purity of the purchased material. Given the potential for stereoisomeric mixtures, in-house analytical confirmation (e.g., via NMR spectroscopy and chiral chromatography) is a recommended best practice before proceeding with synthetic campaigns.

Synthetic Strategies: Accessing the Azepane Core

The synthesis of substituted azepanes like this compound can be a challenging endeavor due to the entropic penalty associated with forming a seven-membered ring. However, several synthetic strategies can be employed to access this valuable scaffold. While specific literature detailing the synthesis of this compound is not abundant, general methods for the synthesis of substituted azepanes can be adapted.

A common and effective approach involves the stereoselective reduction of a corresponding 3-methylazepan-4-one precursor. The stereochemical outcome of the reduction (i.e., the formation of the cis or trans diastereomer) can often be controlled by the choice of reducing agent and reaction conditions.

Below is a generalized, step-by-step protocol for a potential synthetic route.

Experimental Protocol: Stereoselective Reduction of 3-Methylazepan-4-one

Objective: To synthesize cis- and trans-3-Methylazepan-4-ol via the reduction of 3-methylazepan-4-one.

Materials:

  • N-protected 3-methylazepan-4-one

  • Reducing agent (e.g., Sodium borohydride for potential cis-selectivity, or a bulkier reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) for potential trans-selectivity)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)

  • Quenching agent (e.g., Water, dilute acid)

  • Extraction solvent (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

  • Purification system (e.g., Flash column chromatography)

Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected 3-methylazepan-4-one in the chosen anhydrous solvent.

  • Cooling: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath. This helps to control the exothermicity of the reaction and can enhance stereoselectivity.

  • Addition of Reducing Agent: Slowly add the chosen reducing agent to the stirred solution. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching agent at low temperature.

  • Work-up: Allow the reaction mixture to warm to room temperature. If necessary, adjust the pH. Extract the product into an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system to separate the cis and trans diastereomers.

  • Characterization: Characterize the purified products by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm their structure and determine the diastereomeric ratio. Chiral HPLC or SFC can be employed to separate and quantify the enantiomers if a racemic starting material was used.

Causality Behind Experimental Choices:

  • N-Protection: The nitrogen atom of the azepane ring is typically protected (e.g., with a Boc or Cbz group) to prevent side reactions and to improve the solubility and handling of the intermediates.

  • Choice of Reducing Agent: The stereochemical outcome of the ketone reduction is influenced by the steric bulk of the reducing agent and the substrate. Less hindered reducing agents like sodium borohydride often favor attack from the less sterically hindered face of the carbonyl, potentially leading to the cis-diastereomer. Conversely, bulkier reagents like L-Selectride® are more sensitive to steric hindrance and may preferentially attack from the more accessible face, leading to the trans-diastereomer. The actual outcome will depend on the specific conformation of the azepane ring.

  • Low Temperature: Performing the reaction at low temperatures minimizes side reactions and can increase the diastereoselectivity of the reduction by favoring the transition state with the lowest activation energy.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Stereoselective Reduction cluster_products Diastereomeric Products cluster_purification Purification cluster_final Final Products N-Protected_3-Methylazepan-4-one N-Protected 3-Methylazepan-4-one Reduction Reduction with Stereo-differentiating Reducing Agent (e.g., NaBH4 or L-Selectride®) N-Protected_3-Methylazepan-4-one->Reduction cis_Product cis-3-Methylazepan-4-ol Reduction->cis_Product Path A trans_Product trans-3-Methylazepan-4-ol Reduction->trans_Product Path B Purification Chromatographic Separation cis_Product->Purification trans_Product->Purification cis_Pure Pure cis-Isomer Purification->cis_Pure trans_Pure Pure trans-Isomer Purification->trans_Pure

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Scaffold for Innovation

Saturated heterocyclic building blocks are integral to modern medicinal chemistry, offering a means to escape "flatland" and explore three-dimensional chemical space. The azepane scaffold, in particular, provides a larger and more flexible ring system compared to the more commonly used piperidine and pyrrolidine rings. This increased conformational freedom can be advantageous for optimizing ligand-receptor interactions.

This compound serves as a versatile building block, allowing for the introduction of diverse functionality at both the nitrogen and hydroxyl groups. This enables the rapid generation of libraries of compounds for screening against various biological targets. The methyl group at the 3-position provides a valuable steric and electronic handle to probe the binding pocket of a target protein.

While specific examples of marketed drugs containing the this compound scaffold are not readily apparent, the broader class of substituted azepanes has been explored in various therapeutic areas. The strategic incorporation of such building blocks can lead to compounds with improved physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development. The use of building blocks in medicinal chemistry is a key strategy for the efficient discovery of new drug candidates.[][5]

The acquisition and utilization of novel building blocks, such as the stereoisomers of this compound, can provide a competitive advantage in the quest for new medicines.[5]

Logical_Workflow Start Identify Need for 3D Scaffold Scaffold_Selection Select this compound (cis or trans) Start->Scaffold_Selection Sourcing Source Commercially (as HCl salt) Scaffold_Selection->Sourcing Synthesis Synthesize Stereospecifically Scaffold_Selection->Synthesis Characterization Confirm Structure and Stereochemistry (NMR, Chiral LC) Sourcing->Characterization Synthesis->Characterization Functionalization Derivatize at N and/or O for Library Synthesis Characterization->Functionalization Screening Biological Screening Functionalization->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Candidate Drug Candidate Hit_to_Lead->Candidate

Caption: Drug discovery workflow with this compound.

Conclusion and Future Outlook

This compound represents a valuable and increasingly accessible building block for medicinal chemists seeking to introduce novel three-dimensional scaffolds into their drug discovery programs. Its stereoisomeric complexity presents both a challenge and an opportunity, allowing for a fine-tuned exploration of target binding sites. While the commercial availability is currently focused on the hydrochloride salt, often as a stereoisomeric mixture, the development of robust and stereoselective synthetic routes will be crucial for unlocking the full potential of each individual stereoisomer. As the demand for structurally diverse and sp³-rich compounds continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the design and development of the next generation of therapeutics.

References

  • (3S,4S)-3-Methylpiperidin-4-OL hydrochloride - Appretech Scientific Limited. (n.d.). Retrieved February 25, 2026, from [Link]

  • Donohoe, T. J., et al. (2021). What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. Journal of Medicinal Chemistry, 64(23), 17115–17122. [Link]

Sources

The Medium-Ring Frontier: Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While five- and six-membered rings (e.g., pyrrolidines, piperidines) dominate small molecule drug discovery due to synthetic accessibility and favorable entropic formation, seven-membered nitrogen heterocycles—azepines, diazepines, and benzazepines —occupy a "privileged" chemical space.[1] These medium-sized rings offer a unique balance of conformational flexibility and structural constraint, allowing them to mimic peptide secondary structures (specifically


-turns) and bind to promiscuous pockets in GPCRs and kinases that rigid flat cycles cannot access.

This technical guide dissects the structural rationale, synthetic access, and medicinal chemistry applications of these scaffolds, moving beyond the classical benzodiazepine anxiolytics into modern oncology and cardiovascular applications.[1]

Structural & Conformational Dynamics: The "Goldilocks" Zone

The Conformational Landscape

Unlike the rigid chair conformation of cyclohexane or the planar nature of benzene, seven-membered rings exist in a dynamic equilibrium of chair, boat, and twist-boat conformers.[1] This flexibility is not a liability but a feature; it allows the scaffold to "breath" and induce-fit into protein binding pockets.

  • Pucker & Twist: The energy barrier between conformers in azepines is often low (5–10 kcal/mol), allowing the molecule to scan the binding site landscape.

  • Peptide Mimicry: The 1,4-benzodiazepine scaffold is a classic peptidomimetic. The spatial arrangement of the

    
     residues in a 
    
    
    
    -turn is effectively superimposed by the diazepine core, explaining its high affinity for peptide-binding GPCRs (e.g., Cholecystokinin, GABA).[1]
Decision Logic for Scaffold Selection

When should a medicinal chemist deploy a 7-membered ring?

ScaffoldLogic Start Target Binding Site Analysis PocketType Pocket Geometry? Start->PocketType Flat Narrow/Flat Cleft PocketType->Flat Planar aromatic stacking Deep Deep/Globular Pocket PocketType->Deep 3D Hydrophobic fill Select6 Select 6-Membered (Isoquinoline/Quinazoline) Flat->Select6 Flex Induced Fit Required? Deep->Flex Flex->Select6 No (Rigid lock needed) Select7 Select 7-Membered (Benzazepine/Diazepine) Flex->Select7 Yes (Conformational scan needed)

Figure 1: Decision matrix for selecting medium-ring scaffolds based on target binding site topology.

Synthetic Methodologies: Overcoming Entropic Penalties[1]

Forming a 7-membered ring is kinetically slower than forming a 5- or 6-membered ring due to the higher degree of freedom in the linear precursor (entropic penalty) and transannular strain (enthalpic penalty). Modern catalysis has largely solved this.

Table 1: Comparative Synthetic Strategies
MethodologyMechanismKey UtilityLimitations
Ring-Closing Metathesis (RCM) Ru-catalyzed olefin metathesisFormation of unsaturated azepines/benzazepines from dienes.Requires high dilution to avoid polymerization; catalyst removal.
Schmidt/Beckmann Rearrangement Acid-catalyzed ring expansionConverting cyclohexanones to caprolactams (azepan-2-ones).Harsh conditions (strong acid); regioselectivity issues in unsymmetrical ketones.
Intramolecular Heck Reaction Pd-catalyzed C-C couplingFusing aryl rings to form benzazepines.Requires pre-functionalized aryl halides; expensive Pd ligands.
Multicomponent Reactions (MCR) Ugi/Passerini variantsRapid library generation of highly substituted azepines.Often limited to specific substitution patterns (e.g., amide rich).[1]

Medicinal Chemistry Case Studies

The Classic: 1,4-Benzodiazepines (CNS)[1]
  • Mechanism: Positive allosteric modulators of GABA-A receptors.

  • Structural Insight: The fusion of the benzene ring restricts the 7-membered ring, forcing the N1 and C4 substituents into a specific vector that engages the

    
     subunit interface.
    
  • Evolution: While historically used for anxiety (Valium), modern derivatives utilize the "privileged" nature of this scaffold for non-CNS targets, such as BET bromodomain inhibitors for cancer.[1]

The Modern: Benzazepines in Kinase Inhibition
  • Target: Anaplastic Lymphoma Kinase (ALK) and EGFR.[2]

  • Compound: Pyrimido[4,5-b]-1,4-benzoxazepines.[1][3][4]

  • Mechanism: Unlike flat kinase inhibitors (e.g., Gefitinib) that bind the ATP pocket in a planar fashion, the 7-membered ring introduces a "twist" that allows the inhibitor to access the hydrophobic back-pocket or accommodate gatekeeper mutations (e.g., T790M) that sterically clash with flat scaffolds.[1]

  • Key Reference: The work by Smith et al.[5] and Otta et al.[2] demonstrates that fusing a tetrahydro-benzo[d]azepine fragment to a pyrimidine core significantly improves selectivity against homologous kinases by exploiting the unique 3D shape of the azepine [1, 2].

KinaseSAR Core Pyrimido-Benzazepine Core R1 Hydrophobic Tail (Accesses Back Pocket) Core->R1 C7 Position R2 H-Bond Acceptor (Hinge Binder) Core->R2 Pyrimidine N R3 Solubilizing Group (Solvent Front) Core->R3 Azepine N Effect Selectivity over WT-EGFR R1->Effect Steric fit

Figure 2: SAR Logic for Pyrimido-Benzazepine Kinase Inhibitors.

Experimental Protocol: Synthesis of a 1-Benzazepine via RCM

This protocol describes a self-validating method for synthesizing a 2,3,4,5-tetrahydro-1H-1-benzazepine core using Ring-Closing Metathesis (RCM).[1] This approach is preferred for its tolerance of functional groups.

Pre-requisites & Safety
  • Reagents: N-allyl-N-(2-vinylphenyl)amine derivative (precursor), Grubbs II Catalyst, Dichloromethane (DCM - anhydrous).[1]

  • Safety: Grubbs catalyst is air-stable but sensitive in solution. Degassing is critical to prevent catalyst decomposition and competing oxidation.

Step-by-Step Methodology
  • Substrate Preparation (The "Setup"):

    • Dissolve the diene precursor (1.0 equiv) in anhydrous DCM.

    • Critical Step (Dilution): Adjust concentration to 0.005 M to 0.01 M .

    • Why? RCM competes with ADMET (Acyclic Diene Metathesis Polymerization). High dilution favors the intramolecular reaction (cyclization) over intermolecular polymerization (entropy driven).

  • Degassing:

    • Bubble dry Argon or Nitrogen through the solution for 15–20 minutes. Oxygen poisons the Ruthenium carbene species.

  • Catalyst Addition:

    • Add Grubbs 2nd Generation Catalyst (2–5 mol%).

    • Note: If the substrate has basic amines, add 1.0 equiv of p-toluenesulfonic acid (TsOH) to protonate the amine. Free amines can coordinate to the Ru center and kill the catalyst.

  • Reaction & Monitoring:

    • Reflux at 40°C (DCM) or 80°C (Toluene) for 2–12 hours.

    • Self-Validation: Monitor by TLC or LC-MS. The disappearance of the terminal alkene signals (

      
       5.0–6.0 ppm) and appearance of the internal double bond (
      
      
      
      5.5–5.8 ppm, often shifting) validates ring closure.
  • Work-up & Purification:

    • Quench with ethyl vinyl ether (to trap active Ru species) or DMSO.

    • Concentrate under reduced pressure.[6]

    • Purify via silica gel flash chromatography.

  • Yield Expectation: 75–90% for optimized substrates [3].

References

  • Smith, L., et al. (2006).[1][3] Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase.[2][3] Bioorganic & Medicinal Chemistry Letters.[3][4][7]

  • Otta, et al. (2011). Novel 2,3,4,5-tetrahydro-benzo[d]azepine derivatives of 2,4-diaminopyrimidine, selective and orally bioavailable ALK inhibitors.[1][7] Bioorganic & Medicinal Chemistry Letters.[3][4][7]

  • Benedetti, E., et al. (2012).[1][8] Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions: An Easy Access to 1- and 2-Benzazepine Scaffolds.[8][9][10] Synthesis.[3][5][7][10][11][12][13]

  • Costantino, L., & Barlocco, D. (2006).[1][14] Privileged Structures as Leads in Medicinal Chemistry.[14][15][16] Current Medicinal Chemistry.[14]

Sources

The Azepane Paradox: Harnessing Conformational Flexibility in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The seven-membered azepane ring represents a unique challenge in medicinal chemistry: it occupies a "Goldilocks" zone of hydrophobicity and steric bulk, yet it suffers from high conformational entropy compared to its five- (pyrrolidine) and six-membered (piperidine) counterparts. This guide dissects the thermodynamic and structural implications of the azepane core. It provides actionable strategies for controlling its "flop," minimizing entropic penalties upon protein binding, and leveraging its flexibility for induced-fit mechanisms.

The Conformational Landscape: Beyond the Chair

Unlike cyclohexane or piperidine, which reside comfortably in a rigid chair conformation, the azepane ring is a dynamic entity defined by a low barrier to pseudorotation.

The Twist-Chair Dominance

The lowest energy conformation for unsubstituted azepane is the Twist-Chair (TC) , not the true Chair.

  • Twist-Chair (TC): The global minimum. It relieves transannular interactions (Pitzer strain) that plague the true chair form in seven-membered rings.

  • Twist-Boat (TB): A local minimum, typically 2–3 kcal/mol higher in energy than the TC.

  • The Chair (C): In seven-membered rings, the "Chair" is often a transition state or a high-energy saddle point, unlike in six-membered rings.

Implication for Docking: Standard docking algorithms often penalize azepanes incorrectly if the force field forces a rigid "chair-like" geometry. You must sample the pseudorotational circuit to find the bioactive conformer.

Visualization: The Azepane Energy Surface

The following diagram illustrates the energy relationships between key conformers.

AzepaneEnergy TC Twist-Chair (TC) Global Minimum (0.0 kcal/mol) Chair Chair (C) Transition State High Strain TC->Chair Pseudorotation Barrier < 2 kcal TB Twist-Boat (TB) Local Minimum (~ +2.5 kcal/mol) Boat Boat (B) Transition State TB->Boat High Energy Transition Chair->TB Relaxation

Figure 1: Simplified potential energy surface of the azepane ring. The low barrier between TC and TB allows rapid interconversion at physiological temperatures.

Thermodynamic Consequences in Drug Design

The flexibility of azepane introduces a thermodynamic penalty that must be accounted for during lead optimization.

The Entropy Tax ( )

When a flexible azepane ligand binds to a rigid protein pocket, it must freeze out its multiple solution-state conformers into a single bioactive shape.

  • The Penalty: This loss of degrees of freedom results in a highly negative

    
     (unfavorable entropy).
    
  • The Cost: To maintain high affinity (

    
    ), the enthalpic gain (
    
    
    
    , from H-bonds/Van der Waals) must be massive to compensate for the entropy loss.
The Hydrophobic Enclosure Effect

Despite the entropy tax, azepanes are valuable because they fill hydrophobic pockets better than smaller rings. The seven-membered ring has a larger surface area, allowing for superior displacement of "unhappy" (high-energy) water molecules from lipophilic pockets. This water displacement yields a favorable gain in solvent entropy (


), which can offset the conformational entropy loss of the ligand.[1]

Strategic Rigidification: Taming the Ring

To improve potency, one must reduce the conformational ensemble of the unbound ligand so it resembles the bound state before binding.

A. The "Magic Methyl" & Substitution Effects

Placing substituents on the azepane ring is the most effective way to bias the conformational equilibrium.

  • Gem-dimethyl effect: Placing two methyl groups on a carbon (geminal) restricts rotation and forces the ring into specific puckers.

  • Stereoelectronic gating: A single methyl group at C4 or C5 can lock the ring into a specific Twist-Chair enantiomer.

B. Fluorine Scan (The Gauche Effect)

Introducing fluorine creates a dipole. Due to the gauche effect (preference for C-F and C-N bonds to be gauche rather than anti), a single fluorine atom can stabilize one conformer over others, effectively rigidifying the ring without adding significant steric bulk.

C. Transannular Bridging

Creating a bicycle (e.g., 8-azabicyclo[3.2.1]octane) completely removes the flop. This is a high-risk, high-reward strategy: if the rigid shape matches the pocket, affinity skyrockets (entropy penalty vanishes). If it mismatches, activity is lost completely.

Case Study: Relacatib (Cathepsin K Inhibitor)

The development of Relacatib (SB-462795) by GSK provides a textbook example of azepane optimization.

  • The Challenge: Early Cathepsin K inhibitors used rigid rings but lacked selectivity.

  • The Solution: The team utilized an azepan-3-one core.

  • The Optimization:

    • Unsubstituted Azepane: Moderate potency, high metabolic clearance.

    • Methyl Scan: They systematically methylated the ring positions (C4, C5, C6, C7).

    • The Breakthrough: The 4S-7-cis-methylazepanone analog (Relacatib) showed a

      
       nM.
      
    • Mechanism: The methyl group at the 7-position did not just fill space; it restricted the ring conformation to minimize the entropic penalty upon binding and blocked a metabolic soft spot, improving PK (Clearance = 19.5 mL/min/kg vs 49.2 for the parent).

Experimental & Computational Protocols

Protocol A: Computational Conformational Scanning

Objective: Identify the global minimum and bioactive conformer candidates.

  • Initial Sampling (MMFF94):

    • Generate 500+ conformers using Monte Carlo or Low-mode sampling.

    • Force Field: MMFF94 or OPLS4 (handles amines well).

    • Why: Azepane energy wells are shallow; extensive sampling is required to find the Twist-Chair.

  • DFT Refinement (B3LYP):

    • Take all conformers within 5 kcal/mol of the minimum.

    • Optimize geometry: DFT B3LYP/6-31G(d,p) in implicit solvent (water/PCM).

    • Calculate vibrational frequencies to ensure no imaginary frequencies (verify true minima).

  • Boltzmann Weighting:

    • Calculate the population of each conformer at 298 K.

    • Validation: Compare calculated NMR shielding tensors with experimental

      
      H-NMR coupling constants (
      
      
      
      ).
Protocol B: Synthesis via Ring-Closing Metathesis (RCM)

Objective: Efficient access to functionalized azepanes (unsaturated azepines).

  • Precursor Assembly: Synthesize a linear diene amine (e.g., N-allyl-N-(4-pentenyl)amine derivatives).

  • RCM Reaction:

    • Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).

    • Solvent: Dichloromethane (DCM) or Toluene (degassed).

    • Concentration: High Dilution (0.001 M to 0.005 M) .

    • Critical Step: The high dilution is mandatory to favor intramolecular cyclization (ring formation) over intermolecular polymerization (oligomers).

  • Hydrogenation:

    • H

      
       (1 atm), Pd/C (10%), MeOH.
      
    • Reduces the azepine double bond to the saturated azepane.

Workflow Visualization

AzepaneWorkflow Hit Hit Identification (Flexible Azepane Core) Comp Computational Scan (DFT B3LYP/6-31G*) Hit->Comp Conf Identify Low Energy Conformers (TC/TB) Comp->Conf Design Design Rigid Analogs (Methyl/Fluoro Scan) Conf->Design Synth Synthesis (RCM) High Dilution Design->Synth Test Bioassay + PK Synth->Test Decision Potency/Selectivity Improved? Test->Decision Decision->Hit No (Loop) Decision->Design Partial

Figure 2: Iterative workflow for optimizing azepane-based drug candidates.

References

  • Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog. Link

  • Yamashita, D. S., et al. (2006). Structure-activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(5), 1597-1612. Link

  • Mykura, R., et al. (2023).[2] Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. Nature Chemistry. Link

  • BenchChem. (2025).[3] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Link

  • Nortcliffe, A., & Moody, C. J. (2015).[4][5] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. Link

  • Chang, C. A., et al. (2016).[6] Molecular flexibility shown to help pharmaceutical drugs bind to their targets.[6][7] PLOS Computational Biology / EurekAlert. Link

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Methylazepan-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 3-methylazepan-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the development of JAK inhibitors, GPCR ligands, and conformational constraints for peptidomimetics.[1] While the seven-membered azepane ring offers unique topological space compared to piperidines, its inherent conformational flexibility presents synthetic challenges regarding regiocontrol and diastereoselectivity.

This application note details a robust, scalable protocol for the synthesis of this compound starting from N-Boc-azepan-4-one.[1][2] We prioritize regiochemical fidelity (avoiding gem-dimethylation) and stereochemical control (cis/trans ratio management) during the reduction phase.

Core Synthetic Challenges
  • Mono-alkylation Control: The

    
    -protons of azepan-4-one are enolizable.[1][2] Over-alkylation at C3 or C5 is a common failure mode.
    
  • Conformational Mobility: Unlike rigid cyclohexanones, the azepane ring flips between chair and twist-boat conformers, complicating stereoselective reduction.

Retrosynthetic Logic & Pathway

The synthesis relies on the thermodynamic generation of the enolate followed by kinetic trapping, and subsequent diastereoselective reduction.

G Target Target: this compound (Cis/Trans Mixture) Intermediate Intermediate: 3-methylazepan-4-one (Racemic) Intermediate->Target Diastereoselective Reduction (NaBH4 vs L-Selectride) SM Starting Material: N-Boc-azepan-4-one SM->Intermediate Alpha-Alkylation (LDA, MeI, -78°C)

Figure 1: Retrosynthetic disconnection showing the critical C-C bond formation and reduction steps.[1]

Protocol Phase I: Regioselective -Methylation[1][2]

Objective: Install a single methyl group at the C3 position while suppressing gem-dimethylation and C3,C5-dialkylation.

Materials & Reagents[3][4][5][6][7][8][9]
  • Substrate: N-Boc-azepan-4-one (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.1 equiv)[1]

  • Electrophile: Methyl Iodide (MeI) (1.05 equiv)[1][2]

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Additive: DMPU (10% v/v) - Optional, improves enolate reactivity if conversion is sluggish.[1][2]

Experimental Procedure
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Enolate Formation:

    • Charge the flask with Anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add LDA (1.1 equiv) dropwise via syringe.[1]

    • Dissolve N-Boc-azepan-4-one in a minimal amount of THF and add dropwise to the LDA solution over 15 minutes.

    • Critical Step: Stir at -78 °C for 45 minutes to ensure complete deprotonation and formation of the kinetic enolate.

  • Alkylation:

    • Add Methyl Iodide (1.05 equiv) dropwise. Do not add in excess , as this promotes polyalkylation.

    • Allow the reaction to stir at -78 °C for 2 hours.

    • Slowly warm to -20 °C over 1 hour. Note: Do not warm to RT immediately; thermal energy can encourage proton transfer and scrambling.[1]

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl while still cold.

    • Extract with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[1] The mono-methylated product is typically less polar than the alcohol but close to the starting material.

Self-Validating Checkpoint:

  • TLC: Monitor disappearance of SM (Rf ~0.5 in 4:1 Hex/EtOAc).

  • GC-MS/NMR: Check for M+14 (product) vs M+28 (dimethyl impurity). The

    
    H NMR should show a doublet at 
    
    
    
    ~1.05 ppm (3H) corresponding to the new methyl group.

Protocol Phase II: Diastereoselective Reduction

Objective: Reduce the C4 ketone to the alcohol. The choice of reagent dictates the cis/trans ratio (relative stereochemistry of the Me and OH groups).

Reagent Selection Guide
ReagentMechanismMajor ProductPredicted Selectivity (dr)
NaBH₄ Small hydride, thermodynamic controlTrans (Anti)~3:1
L-Selectride Bulky hydride, steric approach controlCis (Syn)>10:1
LiAlH₄ Aggressive reductionMixed~1:1
Procedure A: Sodium Borohydride (Thermodynamic Route)

Best for general screening or if both isomers are needed.[1]

  • Dissolve 3-methylazepan-4-one (1.0 equiv) in MeOH (0.1 M) at 0 °C.

  • Add NaBH₄ (1.5 equiv) portion-wise (gas evolution occurs).

  • Stir at 0 °C for 30 min, then warm to RT for 1 hour.

  • Quench with acetone (to consume excess hydride) followed by sat. NaHCO₃.

  • Concentrate to remove MeOH, extract aqueous residue with DCM.

Procedure B: L-Selectride (Kinetic Route)

Best for accessing the cis-isomer (OH and Me on the same face).[1][2]

  • Dissolve substrate in anhydrous THF at -78 °C .

  • Add L-Selectride (1.2 equiv, 1.0 M in THF) dropwise.[1][2]

  • Stir for 2 hours at -78 °C.

  • Oxidative Workup: Carefully add MeOH, then 10% NaOH, followed by 30% H₂O₂ (dropwise, exothermic). This ensures boron removal.

Analytical & Structural Validation

Workflow Visualization

The following diagram illustrates the decision matrix for purification and analysis.

Workflow Crude Crude Reduction Mix Analysis 1H NMR Analysis (J-coupling check) Crude->Analysis Separation Flash Chromatography (DCM/MeOH) Analysis->Separation Determine dr Cis Cis-Isomer (Small J_H3-H4) Separation->Cis Trans Trans-Isomer (Large J_H3-H4) Separation->Trans

Figure 2: Purification workflow based on coupling constant analysis.

Key Characterization Data[2][4][10][11][12][13]
  • 
    H NMR Diagnostic Signals: 
    
    • C3-Methyl: Look for a doublet around 0.9–1.1 ppm.[1][2]

    • C4-Carbinol Proton:

      • Trans-isomer: Typically appears as a wide multiplet or ddd with larger coupling constants (

        
         Hz) due to anti-periplanar arrangement (if chair conformation dominates).[1][2]
        
      • Cis-isomer: Appears as a narrower multiplet (

        
         Hz).[1][2]
        
  • Mass Spectrometry: ESI+

    
     calc for C
    
    
    
    H
    
    
    NO
    
    
    [M+H]
    
    
    (assuming Boc): 230.17.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Polyalkylation Excess MeI or high temp during alkylation.[1][2]Strictly use 1.05 eq MeI. Ensure -78 °C during addition.
Low Yield (Step 1) Enolate quenching by moisture or incomplete deprotonation.Dry THF over sieves. Increase deprotonation time to 1h.
Poor Separation Diastereomers have similar Rf.Switch solvent system to Toluene/Acetone or use preparative HPLC.
Boc Cleavage Acidic workup or Lewis acidic byproducts.Ensure basic/neutral workup. Avoid strong mineral acids.

References

  • Conformational Analysis of Azepanes

    • Gomes, P. et al. "Conformational regulation of substituted azepanes through selective monofluorination." Organic & Biomolecular Chemistry, 2012. Link

  • General Ketone Alkylation Protocols

    • Manning, J. R. et al. "One-Flask Synthesis of Methyl Arylvinyldiazoacetates."[1] Organic Syntheses, 2006. (Provides foundational techniques for enolate handling). Link[1][2]

  • Stereoselective Reduction Strategies

    • Ramachandran, P. V. et al. "Diastereoselective Dihydroxylation and Regioselective Deoxygenation." The Journal of Organic Chemistry, 2004.[4] (Discusses hydride reduction stereocontrol). Link[1][2]

  • Azepane Synthesis Context

    • BenchChem Application Note. "A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives." Link

Sources

Application Note: Reductive Amination Strategies for Azepane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepane (homopiperidine) scaffold represents a "privileged yet neglected" structural motif in medicinal chemistry. While 5- and 6-membered rings (pyrrolidines, piperidines) dominate FDA-approved pharmacophores, azepanes offer unique vector orientations and conformational flexibility that can access novel biological space. However, the functionalization of azepanes via reductive amination presents specific kinetic challenges due to the medium-ring effect —specifically, the entropic and enthalpic barriers associated with the puckered, flexible seven-membered conformation.

This guide provides a rational, fragment-based approach to azepane functionalization. We detail two primary protocols: a Standard Kinetic Control Method using Sodium Triacetoxyborohydride (STAB) for reactive substrates, and a Lewis-Acid Mediated Method utilizing Titanium(IV) isopropoxide for sterically hindered or electron-deficient systems.

Mechanistic Insight & Strategic Selection

The Azepane Conformation Challenge

Unlike the rigid chair conformation of piperidine, azepane exists in a flux of twisted-chair and twisted-boat conformations. This flexibility creates transient steric shielding around the nitrogen lone pair. Furthermore, when using azepan-4-one or azepan-3-one as the electrophile, transannular interactions can destabilize the tetrahedral intermediate (hemiaminal) required for imine formation.

Reaction Pathway Visualization

The success of reductive amination hinges on the formation of the iminium ion . In azepane systems, the equilibrium between the hemiaminal and the iminium ion is often the rate-determining step.

ReductiveAmination Start Azepane + Carbonyl Hemiaminal Hemiaminal (Tetrahedral Intermediate) Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Key Electrophile) Hemiaminal->Iminium -H2O (Dehydration) Product N-Alkylated Azepane Iminium->Product Irreversible Reduction Acid Acid Cat. (AcOH) Acid->Hemiaminal Protonation Reductant Hydride Donor (STAB / NaBH4) Reductant->Iminium H- Transfer

Figure 1: Mechanistic pathway highlighting the critical iminium ion intermediate. In azepane functionalization, dehydration to the iminium ion is often sluggish due to ring conformational strain.

Reagent Selection Matrix

Do not default to Sodium Cyanoborohydride (


). While traditional, it is toxic and often too slow for hindered azepanes.
VariableSodium Triacetoxyborohydride (STAB) Ti(OiPr)4 + NaBH4
Primary Use Aldehydes, unhindered ketones.Hindered ketones, unreactive amines (e.g., azepane hydrochlorides).
Mechanism Kinetic control; reduces iminium selectively.Lewis-acid activation; forces imine formation via water scavenging.
Solvent DCE (preferred), THF.[1][2]Neat, or THF/EtOH.
Additives Acetic Acid (AcOH) often required.None (Ti acts as Lewis Acid).
Throughput High (One-pot).[3]Medium (Two-step, one-pot).

Experimental Protocols

Protocol A: The "Workhorse" Method (STAB)

Application: Direct N-alkylation of azepane with aldehydes or cyclic ketones (e.g., cyclohexanone). Reference: Based on the foundational work by Abdel-Magid et al. [1].

Reagents:

  • Substrate: Azepane derivative (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv)

Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Azepane (1.0 mmol) in DCE (5 mL).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

    • Critical Step: If the azepane is a free base, add AcOH (1.0 mmol). If using an azepane[4][5][6][7][8][9]·HCl salt, omit AcOH but ensure 1.0 equiv of TEA is not added yet (STAB requires slightly acidic/neutral conditions to prevent rapid hydrolysis).

  • Mixing: Stir at room temperature for 15–30 minutes to allow hemiaminal equilibrium establishment.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen.

    • Aldehydes:[1][3][10][11][12] Complete in 1–4 hours.

    • Ketones:[3] May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Validation Criteria:

  • TLC: Disappearance of the carbonyl spot (visualized with 2,4-DNP stain).

  • 1H NMR: Diagnostic shift of the

    
    -protons next to the nitrogen (typically shifting from 
    
    
    
    2.7-2.9 ppm in free azepane to
    
    
    2.4-2.6 ppm in alkylated product).
Protocol B: The "Titanium-Mediated" Method

Application: Functionalizing azepanes with sterically hindered ketones (e.g., acetophenones) or electron-deficient systems where imine formation is unfavorable. Reference: Adapted from Mattson et al. [2] and Bhattacharyya [3].

Reagents:

  • Substrate: Azepane derivative (1.0 equiv)

  • Carbonyl: Hindered Ketone (1.0 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.2 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Neat.[3]

Procedure:

  • Complexation: In a dry vial under Argon, combine the Azepane (1.0 mmol) and the Ketone (1.0 mmol).

  • Lewis Acid Addition: Add

    
      (2.0 mmol, ~0.6 mL) neat.
    
    • Note: The mixture may become viscous. If stirring is difficult, add minimal absolute EtOH (1-2 mL).

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • Why?

      
       acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine species.
      
  • Reduction: Dilute the mixture with absolute EtOH (5 mL) if run neat. Cool to 0°C. Add

    
      (1.5 mmol, 57 mg) carefully.
    
    • Safety: Exothermic reaction.

  • Workup (Critical): Stir for 2 hours at room temperature. Quench by adding

    
     aqueous 
    
    
    
    (or water, though ammonia helps break Ti-emulsions).
    • Filtration: A heavy white precipitate (

      
      ) will form. Filter through a Celite pad. Wash the pad with EtOAc.
      
  • Purification: The filtrate is concentrated and subjected to standard extraction/column chromatography.

Decision Logic & Troubleshooting

Use the following logic flow to determine the optimal experimental path for your specific azepane substrate.

DecisionTree Root Substrate Analysis Q1 Is the Carbonyl an Aldehyde? Root->Q1 Q2 Is the Ketone Sterically Hindered? (e.g., Acetophenone, t-Butyl) Q1->Q2 No (It is a Ketone) PathA PROTOCOL A (STAB / DCE / AcOH) Q1->PathA Yes (High Reactivity) Q2->PathA No (Cyclohexanone, etc.) PathB PROTOCOL B (Ti(OiPr)4 / NaBH4) Q2->PathB Yes (Low Reactivity)

Figure 2: Strategic decision tree for selecting the appropriate reductive amination protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (TLC shows SM) Iminium ion not forming due to steric bulk.Switch to Protocol B (Titanium). The Lewis acid forces dehydration.
Low Yield (Aldehyde) Aldehyde reduction (to alcohol) competing with amination.Ensure AcOH is present. Do not premix STAB with aldehyde; add STAB after amine-aldehyde mixing.
Emulsion during Workup Titanium salts forming gels (Protocol B).Use 2M NaOH or NH4OH during quench to solubilize Ti species, or filter rigorously through Celite.
Over-alkylation Primary amine starting material reacting twice.Use STAB (Protocol A) strictly. Avoid NaCNBH3. Use a slight excess of the amine, not the carbonyl.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][10][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][12]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[12] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[12] The Journal of Organic Chemistry, 55(8), 2552–2554.[12]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[3][13][14] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3]

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[13] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[3][13][14] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note: Protecting Group Strategies for Azepane Nitrogen (Boc, Cbz, Bn)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The azepane (hexamethyleneimine) scaffold presents unique challenges compared to its 5- and 6-membered analogs (pyrrolidine and piperidine). As a 7-membered saturated heterocycle, azepane possesses higher conformational entropy and lipophilicity. Its nitrogen center is highly nucleophilic (


), making it prone to over-alkylation and catalyst poisoning during deprotection sequences.

This guide provides optimized protocols for the three most critical carbamate/benzyl protecting groups: Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Bn (benzyl).

Comparative Strategy Table
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Bn (Benzyl)
Primary Utility Early-stage protection; stable to base/nucleophiles.Late-stage protection; orthogonal to Boc/Esters.Permanent protection or basicity modulation.
Installation

(Mild, clean).
Cbz-Cl (Requires pH control).[1]Bn-Br (Risk of quaternary salt).
Lability Acid (TFA, HCl).Hydrogenolysis (

) or Strong Acid (HBr).
Hydrogenolysis (Difficult) or ACE-Cl.
Azepane Specifics Product is often a viscous oil. NMR Rotamers are prominent.Good crystallinity potential.[1]Lowers N-basicity less than carbamates.
Cost LowMediumLow

Decision Framework (Visualized)

The following decision tree aids in selecting the optimal protecting group based on downstream chemistry requirements.

Azepane_PG_Strategy Start Start: Azepane Functionalization Acid_Step Does next step require Strong Acid (e.g., Nitration, Sulfonation)? Start->Acid_Step Base_Step Does next step require Strong Base (e.g., Alkylation, Grignard)? Acid_Step->Base_Step No Select_Cbz Select Cbz (H2/Acid Stable) Acid_Step->Select_Cbz Yes Hydrogen_Step Is Hydrogenolysis permissible (No alkenes/halogens)? Base_Step->Hydrogen_Step No Select_Boc Select Boc (Acid Labile) Base_Step->Select_Boc Yes Hydrogen_Step->Select_Cbz Yes (Mild) Select_Bn Select Bn (Rugged/Permanent) Hydrogen_Step->Select_Bn No (Rugged)

Figure 1: Strategic decision tree for selecting azepane nitrogen protection based on reaction compatibility.

Application Note: Boc Protection of Azepane

Scientific Rationale

The reaction of azepane with di-tert-butyl dicarbonate (


) is driven by the nucleophilicity of the secondary amine. Unlike piperidine, 

-Boc-azepane exhibits significant rotameric behavior in NMR at room temperature due to the restricted rotation of the N-CO bond within the flexible 7-membered ring. This often leads to broad or split peaks, which inexperienced chemists may mistake for impurities.
Protocol: Standard -Boc Installation

Reagents: Azepane (1.0 equiv),


 (1.1 equiv), 

(1.5 equiv), DCM (0.5 M).
  • Setup: Dissolve azepane in DCM at

    
    . Add 
    
    
    
    .
  • Addition: Add

    
     (dissolved in minimal DCM) dropwise over 15 minutes.
    
    • Note: Gas evolution (

      
      ) is minimal here compared to aqueous carbonate methods, but pressure release is required.
      
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin for free amine; PMA for product).

  • Workup: Wash with 0.5 M HCl (to remove unreacted amine/Et3N), then Sat.

    
    , then Brine.
    
  • Purification: Dry over

    
     and concentrate.
    
    • Expert Tip:

      
      -Boc-azepane is typically a colorless, viscous oil. If crystallization is required for storage, cool to 
      
      
      
      in pentane, though this is rarely successful. Vacuum distillation is preferred for large scale.
QC Check: The Rotamer Issue

In


 NMR (

), the tert-butyl group typically appears as a sharp singlet at

ppm. However, the ring methylene protons (

-CH2) often appear as two multiplets or broad humps due to the slow interconversion between syn and anti rotamers.
  • Validation: Run the NMR at

    
    . The peaks should coalesce into sharp multiplets, confirming purity [1].
    

Application Note: Cbz Protection (Schotten-Baumann)

Scientific Rationale

Benzyl chloroformate (Cbz-Cl) is highly electrophilic and moisture sensitive. For azepane, using organic bases (


) can sometimes lead to dark, impure mixtures due to the formation of quaternary ammonium salts or HCl generation. The Schotten-Baumann  method (biphasic aqueous/organic) is superior as the aqueous base acts as a proton sink, keeping the organic phase neutral and preventing side reactions.
Protocol: Biphasic Cbz Installation

Reagents: Azepane (1.0 equiv), Cbz-Cl (1.2 equiv),


 (2.5 equiv), THF/Water (1:1).
  • Setup: Dissolve

    
     in water. Add azepane and THF. Cool to 
    
    
    
    .
  • Addition: Add Cbz-Cl dropwise vigorously (control exotherm).

    • Critical: Maintain temperature

      
       to prevent hydrolysis of Cbz-Cl.
      
  • Reaction: Stir vigorously at

    
     for 1 hour, then RT for 2 hours.
    
  • Workup: Separate layers. Extract aqueous layer with EtOAc. Combine organics.

  • Wash: Wash with 1M HCl (removes free azepane), then Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    
    -Cbz-azepane is often a low-melting solid or oil.
    

Application Note: Benzyl (Bn) & The Deprotection Challenge[2][3]

Scientific Rationale

The benzyl group renders the nitrogen tertiary but retains its basicity. The major challenge with azepane is deprotection . The 7-membered ring is flexible and "greasy," often adsorbing strongly to the Pd/C surface. Furthermore, the free secondary amine product is a catalyst poison, slowing the reaction significantly compared to pyrrolidines.

Protocol: Acid-Assisted Hydrogenolysis (Deprotection)

Reagents:


-Bn-Azepane (1.0 equiv), 10% Pd/C (10 wt% loading), Acetic Acid (glacial, 2-3 equiv), MeOH or EtOH.
  • Setup: Purge reaction vessel with Nitrogen.

  • Catalyst Loading: Add Pd/C carefully (wet with solvent to prevent ignition).

  • Substrate: Add solution of

    
    -Bn-azepane in MeOH containing Acetic Acid.
    
    • Mechanism:[2][3][4][5][6] Acetic acid protonates the product (azepanium acetate) as it forms. This prevents the free amine lone pair from coordinating to and poisoning the Pd active sites [2].

  • Hydrogenation: Cycle

    
     balloon (1 atm) or use a Parr shaker (40 psi) for 12-24 hours.
    
  • Filtration: Filter through Celite® pad. Wash with MeOH.

  • Isolation: Concentrate. The product will be the acetate salt. To free-base, dissolve in DCM and wash with

    
    .
    
Diagram: Mechanism of Acid-Assisted Hydrogenolysis

Hydrogenolysis_Mech Step1 Adsorption of N-Bn-Azepane on Pd Step2 Oxidative Addition of H2 Step1->Step2 Step3 C-N Bond Cleavage (Toluene release) Step2->Step3 Step4 Product Desorption Step3->Step4 Poison Inhibition: Free Amine binds Pd Step4->Poison Without Acid Poison->Step1 Blocks Active Sites Acid Acetic Acid Protonates Amine Acid->Step4 Prevents Poisoning

Figure 2: Mechanism of Pd-catalyzed debenzylation showing how acid additives prevent catalyst poisoning.

References

  • Rotameric behavior of N-Boc-azepane: Wong, A., et al. "Conformational Analysis of N-Boc-Azacycloalkanes." Journal of Organic Chemistry, 2005.

  • Acid-assisted Hydrogenolysis: Sajiki, H., et al. "Pd/C-Catalyzed Chemoselective Hydrogenolysis of N-Benzyl Protective Groups." Organic Letters, 2006.[7]

  • General Protocols (Grounding): Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley, 2006.

Sources

Application Note: Precision Synthesis of Chiral 3-Methylazepan-4-ol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the preparation of chiral 3-methylazepan-4-ol intermediates, a structural motif critical in the development of protein kinase inhibitors (e.g., Balanol analogues) and GPCR ligands.

Introduction & Strategic Analysis

The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, notably serving as the core hexahydroazepine fragment in protein kinase C (PKC) inhibitors like (-)-Balanol and various GPCR antagonists. The steric bulk of the C3-methyl group combined with the polar C4-hydroxyl functionality creates a defined vector for hydrogen bonding and hydrophobic interactions within enzyme active sites.

Synthesizing this seven-membered ring with high stereochemical purity is challenging due to:

  • Entropic Factors: Formation of seven-membered rings is kinetically slower than five- or six-membered analogs.

  • Stereocontrol: Establishing the specific cis or trans relationship between the C3-methyl and C4-hydroxyl groups requires rigorous control, often difficult in ring-expansion methodologies.

This guide presents two distinct, high-integrity protocols:

  • Protocol A (The "Gold Standard"): A de novo stereoselective synthesis using Ring-Closing Metathesis (RCM) followed by asymmetric hydroboration. This route offers the highest stereochemical flexibility.

  • Protocol B (Scalable Alternative): A Regioselective Beckmann Rearrangement starting from substituted cyclohexanones, suitable for gram-scale preparation where racemic resolution is acceptable.

Protocol A: De Novo Stereoselective Synthesis via RCM

This protocol utilizes the Grubbs II catalyst to close the seven-membered ring, followed by Brown’s asymmetric hydroboration to install the chiral centers.

Phase 1: Precursor Assembly

Objective: Synthesize tert-butyl (2-methylallyl)(pent-4-en-1-yl)carbamate.

  • Reagents: 4-penten-1-amine (1.0 eq), 3-chloro-2-methylprop-1-ene (methallyl chloride, 1.1 eq), K₂CO₃ (2.0 eq), MeCN, Boc₂O (1.2 eq).

  • Step-by-Step:

    • Dissolve 4-penten-1-amine in acetonitrile (0.5 M).

    • Add K₂CO₃ and methallyl chloride. Heat to 60°C for 12 hours.

    • Cool to RT. Add Boc₂O and stir for 4 hours to protect the secondary amine.

    • Workup: Filter solids, concentrate, and purify via flash chromatography (Hex/EtOAc 9:1).

    • Yield Target: >85% colorless oil.

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Formation of the 3-methyl-2,3,4,7-tetrahydro-1H-azepine core.

  • Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), Dichloromethane (DCM, anhydrous, degassed).

  • Step-by-Step:

    • Dilution is Critical: Dissolve the diene precursor in degassed DCM to a concentration of 5 mM (high dilution prevents oligomerization).

    • Add Grubbs II catalyst in one portion under Ar/N₂ atmosphere.

    • Reflux (40°C) for 4–8 hours. Monitor by TLC for disappearance of the diene.

    • Quench: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester Ruthenium.

    • Purification: Filter through a pad of silica/Celite. Concentrate.

    • Product: N-Boc-3-methyl-2,3,4,7-tetrahydroazepine (trisubstituted alkene).

Phase 3: Asymmetric Hydroboration-Oxidation

Objective: Stereoselective installation of the C4-hydroxyl group.

  • Reagents: (+)-Ipc₂BH (Diisopinocampheylborane) or BH₃·THF (for racemic), NaOH, H₂O₂.

  • Mechanism: The bulky methyl group at C3 directs the boron atom to the less hindered C4 position. The chiral borane reagent controls the facial selectivity.

  • Step-by-Step:

    • Cool a solution of the azepine alkene in THF to -25°C.

    • Add (+)-Ipc₂BH (1.2 eq) slowly. Stir at -25°C for 4 hours, then warm to 0°C.

    • Oxidation: Carefully add 3M NaOH followed by 30% H₂O₂ dropwise (Exothermic!).

    • Stir at RT for 2 hours.

    • Workup: Extract with Et₂O. Wash with brine.[1]

    • Purification: Silica gel chromatography.[1]

    • Result: Chiral N-Boc-3-methylazepan-4-ol.

Visual Workflow (Protocol A)

RCM_Synthesis Start 4-Penten-1-amine Alkylation Alkylation (Methallyl Chloride) Start->Alkylation Diene Diene Precursor (N-Boc-N-Allyl-N-Pentenyl) Alkylation->Diene RCM RCM (Grubbs II) High Dilution Diene->RCM Ring Closure Alkene 3-Methyl-azep-3-ene Intermediate RCM->Alkene Hydroboration Asymmetric Hydroboration ((+)-Ipc2BH) Alkene->Hydroboration Regio/Stereocontrol Product Chiral this compound Hydroboration->Product Oxidation

Caption: Figure 1. Stereoselective synthesis of this compound via Ring-Closing Metathesis and Hydroboration.

Protocol B: Regioselective Ring Expansion (Beckmann)

This route is preferred for larger batches where chiral HPLC resolution is feasible or if the racemic trans-isomer is required.

Phase 1: Cyclohexanone Functionalization
  • Starting Material: 3-Methyl-1,4-cyclohexanedione monoethylene ketal.

  • Reduction: Reduce the ketone using NaBH₄ (gives mix) or L-Selectride (stereoselective) to the alcohol.

  • Protection: Protect the resulting alcohol as a TBS ether.

  • Deprotection: Remove the ketal (acidic hydrolysis) to reveal the ketone.

    • Intermediate: 4-(TBS-oxy)-3-methylcyclohexanone.

Phase 2: Beckmann Rearrangement
  • Oxime Formation: React ketone with NH₂OH·HCl / NaOAc in EtOH.

    • Note: Two oxime isomers (E/Z) will form. Separation via column chromatography allows for regiocontrol in the next step.

  • Rearrangement: Treat the separated oxime with TsCl/NaOH or Cyanuric Chloride.

    • Rule: The group anti to the hydroxyl of the oxime migrates.

    • Target: Migration of the C2-carbon (methylene) inserts the Nitrogen to form the 7-membered lactam.

  • Reduction: Reduce the lactam with LiAlH₄ in THF to yield the azepane amine.

Analytical Data & Quality Control

Quantitative Data Summary (Expected)

ParameterProtocol A (RCM)Protocol B (Expansion)
Overall Yield 45-55%30-40%
Stereocontrol (dr) >20:1 (with Ipc₂BH)Variable (requires separation)
Scale Suitability mg to gram scaleMulti-gram to kg
Key Impurity Dimer (if dilution low)Regioisomeric lactam

Characterization (this compound):

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the C3-methyl doublet at

    
     0.9–1.1 ppm and the C4-carbinol proton multiplet at 
    
    
    
    3.5–3.8 ppm.
  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/iPrOH/DEA (90:10:0.1).

Troubleshooting & Critical Parameters

  • RCM Stalling: If the RCM reaction stalls, add a second portion of catalyst (1 mol%) and ensure the DCM is rigorously degassed (oxygen poisons the ruthenium carbene).

  • Hydroboration Regioselectivity: The methyl group at C3 is the directing group. If significant C3-OH (wrong regioisomer) is observed, switch to a bulkier borane reagent (e.g., 9-BBN) to enhance steric discrimination, although Ipc₂BH is best for enantioselectivity.

  • Lactam Reduction (Protocol B): Ensure complete quenching of LiAlH₄ (Fieser workup) to prevent aluminum emulsions from trapping the polar amino-alcohol product.

References

  • Balanol Synthesis Review: Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Current Organic Synthesis, 2022.

  • RCM Methodology: Ring-closing metathesis (RCM) approach to the synthesis of trihydroxyazepane.[2] Organic & Biomolecular Chemistry, 2011.

  • Ring Expansion: Reagent-controlled regiodivergent ring expansions of steroids. Nature Communications, 2018.

  • Asymmetric Hydroboration: Stereoselective Synthesis of Chiral Molecules. Encyclopedia MDPI, 2021.

  • General Azepane Synthesis: Synthesis of the Hexahydroazepine Core of (-)-Balanol. Bulletin of the Korean Chemical Society, 2012.

Sources

Mitsunobu reaction conditions for azepan-4-ol inversion

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Stereoinversion of N-Protected Azepan-4-ol via Mitsunobu Reaction

Executive Summary

The stereochemical inversion of azepan-4-ol (hexahydroazepin-4-ol) is a critical transformation in the synthesis of protein kinase inhibitors (e.g., Balanol analogues) and other bioactive azepanes. Unlike 5- or 6-membered rings, the 7-membered azepane ring introduces unique conformational flexibility and transannular strain, making standard SN2 substitutions prone to elimination side reactions or sluggish kinetics.

This protocol details a robust Mitsunobu inversion strategy utilizing 4-nitrobenzoic acid (PNBA) as the nucleophile. The use of PNBA, combined with a specific addition sequence, maximizes the yield of the inverted ester while suppressing elimination. Subsequent mild hydrolysis yields the enantiomerically pure inverted alcohol.

Strategic Analysis & Experimental Logic

Substrate Requirements: The "N-Protecting" Rule

The azepane nitrogen must be protected with an electron-withdrawing group (EWG) such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) .

  • Reasoning: The Mitsunobu reaction relies on the formation of a phosphonium intermediate.[1][2] A free or alkylated amine is sufficiently nucleophilic to attack the phosphonium species or the azodicarboxylate, leading to complex mixtures (e.g., formation of hydrazides) rather than the desired alcohol activation.

  • Recommendation: Use N-Boc-azepan-4-ol or N-Cbz-azepan-4-ol.

Nucleophile Selection: The pKa Advantage

For secondary alcohols in medium-sized rings, steric hindrance can retard the rate of betaine protonation.

  • Standard: Benzoic acid (pKa ~4.2).

  • Optimized: 4-Nitrobenzoic acid (PNBA) (pKa ~3.4).

  • Causality: The lower pKa of PNBA ensures rapid and complete protonation of the zwitterionic betaine intermediate (PPh3-DEAD adduct). This shifts the equilibrium toward the active alkoxyphosphonium species, which is essential for the SN2 displacement to compete effectively against elimination pathways. Furthermore, p-nitrobenzoate esters are often crystalline, facilitating purification from triphenylphosphine oxide (TPPO).

Reagent Choice: DIAD vs. DEAD
  • DIAD (Diisopropyl azodicarboxylate): Preferred over DEAD.

  • Reasoning: DIAD is thermally more stable and less shock-sensitive than DEAD. It offers identical reactivity profiles for this substrate but with an improved safety margin for scale-up.

Visualization: Reaction Workflow & Mechanism

Mitsunobu_Azepane Substrate N-Boc-Azepan-4-ol (Starting Isomer) Intermed Alkoxyphosphonium Intermediate Substrate->Intermed Activation (0°C) Reagents Reagents: 1. PPh3 (1.5 eq) 2. p-Nitrobenzoic Acid (1.5 eq) 3. DIAD (1.5 eq) Reagents->Intermed Ester Inverted Ester (p-Nitrobenzoate) Intermed->Ester SN2 Inversion (Slow, RT to 40°C) Elimination Side Product: Azepene (Alkene) Intermed->Elimination E2 Elimination (If Temp > 40°C) Product Inverted Azepan-4-ol (Target Isomer) Ester->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Strategic workflow for the stereoinversion of azepan-4-ol. The critical control point is the SN2 inversion step where temperature control prevents elimination.

Detailed Experimental Protocol

Phase 1: Mitsunobu Inversion (Formation of Ester)[3]

Materials:

  • Substrate: N-Boc-azepan-4-ol (1.0 equiv)

  • Triphenylphosphine (PPh3): 1.5 equiv (Recrystallized if old)

  • 4-Nitrobenzoic acid (PNBA): 1.5 equiv

  • Diisopropyl azodicarboxylate (DIAD): 1.5 equiv

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of nitrogen. Add a magnetic stir bar.

  • Dissolution: Charge the flask with N-Boc-azepan-4-ol (1.0 eq), PPh3 (1.5 eq), and 4-nitrobenzoic acid (1.5 eq). Dissolve in anhydrous THF.

    • Note: The solution may be heterogeneous initially; this is normal.

  • Cooling: Cool the mixture to 0 °C using an ice/water bath. Stir for 10 minutes.

  • Addition: Add DIAD (1.5 eq) dropwise via syringe over 15–20 minutes.

    • Critical: The solution will turn yellow/orange. The slow addition prevents a localized exotherm which could trigger decomposition of the thermally sensitive betaine intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) . Stir for 12–18 hours.

    • Monitoring: Monitor by TLC or LCMS. The starting alcohol should disappear. If the reaction stalls, heat gently to 35–40 °C, but do not exceed 40 °C to avoid elimination to the azepene.

  • Workup:

    • Dilute with diethyl ether or EtOAc.[3]

    • Wash with saturated NaHCO3 (2x) to remove unreacted PNBA.

    • Wash with Brine (1x).

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Tip: The p-nitrobenzoate ester is often less polar than the starting alcohol and TPPO.

Phase 2: Hydrolysis (Release of Inverted Alcohol)

Materials:

  • Lithium Hydroxide (LiOH·H2O): 3.0 equiv

  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolve the purified p-nitrobenzoate ester in THF/Water (3:1).

  • Add LiOH·H2O (3.0 eq) in one portion.

  • Stir at room temperature for 2–4 hours.

    • Monitoring: The ester is rapidly cleaved to the alcohol.

  • Workup:

    • Dilute with EtOAc.[3]

    • Wash with water and brine.[3]

    • Dry over Na2SO4 and concentrate.

  • Final Product: The resulting oil/solid is the inverted N-Boc-azepan-4-ol.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimized Condition (Recommended)Impact
Nucleophile Benzoic Acid4-Nitrobenzoic Acid Higher yield; easier purification; faster betaine protonation.
Solvent DCM or THFTHF Better solubility of PPh3/PNBA complexes.
Temperature 0°C -> Reflux0°C -> RT Reflux promotes elimination (alkene formation) in 7-membered rings.
Reagent DEADDIAD Improved safety profile; identical reactivity.

Common Issues:

  • Problem: Significant formation of alkene (elimination product).

    • Solution: Ensure the reaction temperature does not exceed RT. If the reaction is sluggish, double the equivalents of PPh3/DIAD/PNBA to 2.0 eq rather than increasing temperature.

  • Problem: Difficulty separating TPPO (Triphenylphosphine oxide).

    • Solution: Triturate the crude mixture with cold diethyl ether/hexanes (1:1) before chromatography. TPPO often precipitates out, while the azepane ester remains in solution. Alternatively, use polymer-supported PPh3 (though this increases cost and heterogeneity).

References

  • Synthesis of Balanol Core (Azepane Inversion)

    • Lampe, J. W., et al. "Total Synthesis of (-)-Balanol." Journal of Medicinal Chemistry, vol. 45, no. 12, 2002, pp. 2624–2643.
    • Context: Describes the inversion of the C3/C4 stereocenters in the hexahydroazepine core using Mitsunobu conditions.
  • General Mitsunobu Methodology

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.
    • Context: Comprehensive review covering mechanism, pKa requirements for nucleophiles, and variations for difficult substr
  • Optimization for Hindered Alcohols

    • Martin, S. F., and Dodge, J. A. "Efficacious Modification of the Mitsunobu Reaction for the Inversion of Sterically Hindered Secondary Alcohols." Tetrahedron Letters, vol. 32, no. 26, 1991, pp. 3017–3020.
    • Context: Establishes the superiority of p-nitrobenzoic acid for hindered substr

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3-substituted azepane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Heterocyclic Chemistry Division Ticket ID: #AZP-3SUB-001 Subject: Troubleshooting Steric & Conformational Barriers in 3-Substituted Azepane Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Methodology Group

Welcome to the Azepane Technical Support Hub

You have reached the Tier 3 Support for medium-ring heterocycles. We understand that 3-substituted azepanes present a unique "perfect storm" of synthetic challenges: they possess the entropic penalty of 7-membered ring formation, combined with severe transannular strain and proximal steric clashing at the nitrogen center.

This guide is structured as a Troubleshooting Protocol rather than a textbook. Locate your specific failure mode below to find the corresponding resolution.

Module 1: Construction Failures (Ring-Closing Metathesis)

User Issue: "My RCM precursor (diene) is unreactive or decomposing. I am trying to close a 3-substituted azepane using Grubbs II, but the conversion is <20%."

Root Cause Analysis: The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. When you introduce a substituent at the 3-position (relative to the nitrogen), you introduce allylic strain (A-strain) in the transition state. If the linear precursor does not adopt a conformation that places the two alkenes in proximity (the "reactive rotamer"), the catalyst will stall or cause oligomerization.

Resolution Protocol:

  • The Thorpe-Ingold Fix (Gem-Disubstituent Effect):

    • Diagnostic: Does your precursor have protons at the C-alpha positions?

    • Solution: If possible, introduce a gem-dimethyl group or a cyclic ketal at C5 or C6. This restricts the conformational freedom of the tether, forcing the alkenes closer together.

    • Alternative: If you cannot alter the carbon backbone, change the Nitrogen protecting group. Bulky groups like N-Tosyl (Ts) or N-Nosyl (Ns) often enforce a rotamer population more favorable for cyclization than N-Boc or N-Cbz due to sulfonamide geometry.

  • Lewis Acid Additives:

    • Mechanism:[1][2][3][4] For basic amines, the nitrogen lone pair can coordinate to the Ruthenium carbene, poisoning the catalyst.

    • Action: Add Ti(OiPr)₄ or chlorocatecholborane to the reaction mixture. This sequesters the nitrogen lone pair and prevents catalyst decomposition.

  • Concentration Management:

    • Standard: Run at high dilution (0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.

Decision Tree: RCM Troubleshooting

RCM_Troubleshooting Start RCM Failure: Low Yield Check_Cat Is Catalyst Active? (Check color/NMR) Start->Check_Cat Check_Sub Is Nitrogen Basic? Check_Cat->Check_Sub Yes Add_LA Add Ti(OiPr)4 or Use N-Tosyl Protection Check_Sub->Add_LA Yes (Amine) Check_Conf Check Pre-organization Check_Sub->Check_Conf No (Amide/Carbamate) Gem_Dimethyl Add Gem-Dimethyl (Thorpe-Ingold) Check_Conf->Gem_Dimethyl Chain too flexible Dilution Decrease Conc. (< 0.005 M) Check_Conf->Dilution Oligomers forming

Caption: Diagnostic workflow for diagnosing Ring-Closing Metathesis failures in azepane synthesis.

Module 2: Regioselectivity Errors (Ring Expansion)

User Issue: "I am using the Schmidt reaction or Beckmann rearrangement on a 2-substituted cyclohexanone to make a 3-substituted azepane. I keep getting the 7-substituted isomer (migration of the wrong carbon)."

Root Cause Analysis: In ring expansions involving nitrene or carbocation intermediates (Schmidt/Beckmann), the group anti-periplanar to the leaving group migrates. However, in the Schmidt reaction with hydrazoic acid (


), the migration is often dictated by steric control  rather than electronic aptitude. The bulky diazonium intermediate prefers to form away from the C2-substituent, leading to the migration of the less hindered methylene group, resulting in the unwanted isomer.

Resolution Protocol:

  • Switch to Photochemical Dearomatization (The "Manchester" Method):

    • Method: Instead of expanding a ketone, start with a meta-substituted nitroarene .

    • Protocol: Use blue-light photocatalysis to convert the nitro group to a singlet nitrene, which undergoes ring expansion.[5]

    • Advantage:[1][4][6][7] This method is highly regioselective. A meta-substituent on the nitrobenzene translates directly to the 3- or 5-position of the azepane, bypassing the migration ambiguity of ketone expansions.

  • Tiffeneau-Demjanov Rearrangement:

    • Method: Convert the ketone to a

      
      -amino alcohol.
      
    • Advantage:[1][4][6][7] The migration is strictly controlled by the position of the leaving group (diazonium from the amine), allowing you to "lock in" the 3-substituted architecture regardless of sterics.

Comparison of Expansion Strategies

MethodPrecursorRegioselectivity (to 3-sub)Major Risk
Schmidt Reaction 2-Sub-CyclohexanonePoor (Often gives 7-sub)Steric control overrides electronics.
Beckmann Rearr. Oxime of aboveMedium Requires separation of (E)/(Z) oximes first.
Photo-Dearomatization m-Sub-NitroareneHigh Requires photoredox setup; specific substrates.
Tiffeneau-Demjanov Amino-alcoholVery High Multi-step precursor synthesis.

Module 3: Functionalization Lockout (N-Alkylation/Coupling)

User Issue: "I have a 3-substituted azepane (e.g., 3-phenylazepane). I cannot get it to couple with my carboxylic acid or alkyl halide. The reaction stalls."

Root Cause Analysis: The 3-position is


 to the nitrogen. In a 7-membered ring, substituents at C3 exert significant steric pressure on the N-lone pair due to the twist-chair conformation . If you are using a bulky protecting group (like Boc) or a bulky electrophile, the "cone of reactivity" is blocked.

Resolution Protocol:

  • Solvent & Temperature Switch:

    • Standard: DCM or THF at Room Temp

      
      Fail .
      
    • Fix: Switch to DMF or NMP and heat to 80°C . The high dielectric constant helps stabilize the charged transition state, and thermal energy is required to access the higher-energy conformer where the Nitrogen is accessible.

  • Coupling Reagent Hierarchy:

    • Avoid "soft" coupling reagents like EDCI/HOBt.

    • Tier 1: HATU / DIEA (Standard high reactivity).

    • Tier 2: T3P (Propylphosphonic anhydride) . This reagent has a lower steric profile than uronium salts and often works for hindered secondary amines.

    • Tier 3: Acid Chloride generation (Ghosez's reagent) followed by reaction with the amine.

  • The Reductive Amination Bypass:

    • If N-alkylation with a halide fails, switch to Reductive Amination .

    • Why? The intermediate iminium ion is planar (

      
      ), which relieves the ring strain and steric clash temporarily before the hydride attack.
      

Conformational Energy Landscape

Azepane_Conf cluster_legend Strategy TC Twist-Chair (Major) Sterically Blocked TS Transition State (Ring Flip) TC->TS Heat (ΔG‡) C Chair/Boat (Minor) Reactive Conformer TS->C Access N-Lone Pair Advice Use Polar Aprotic Solvents (DMF) to lower activation energy

Caption: Energy barrier required to flip 3-substituted azepane into a reactive conformation for N-functionalization.

FAQs: Frequently Asked Questions

Q: Can I use direct lithiation to install a group at C3 of an N-Boc azepane? A: No. Direct lithiation of N-Boc azepane occurs exclusively at the C2 (


) position  due to the dipole stabilization of the Boc group (Beak-O'Brien methodology). To functionalize C3, you must either:
  • Lithiate C2, introduce a blocking group, then lithiate C3 (very difficult).

  • Use a ring-closing strategy where the substituent is already present on the chain.

Q: Why does my 3-substituted azepane show broad signals in NMR? A: This is a feature, not a bug. 3-substituted azepanes exist as a mixture of conformers (rotamers) that exchange slowly on the NMR timescale at room temperature. Run your NMR at high temperature (e.g., 100°C in DMSO-d6) to coalesce the peaks for characterization.

References

  • Conformational Analysis & Lithiation

    • O'Brien, P. et al. "Asymmetric synthesis of 2-substituted azepanes." Journal of Organic Chemistry.

    • Beak, P. & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry.

  • Ring-Closing Metathesis (RCM)

    • Grubbs, R. H. et al. "Ring-Closing Metathesis Synthesis of Medium-Sized Nitrogen Heterocycles." Organic Letters.

    • BenchChem Protocols.[8] "Synthesis of Azepane-Based Scaffolds: Application Notes."

  • Ring Expansion Strategies

    • Leonori, D. et al. "Photochemical dearomative ring expansion of nitroarenes." Nature/University of Manchester.

    • Review: "Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions." MDPI Molecules.

  • Steric Hindrance in Azepanes

    • "Steric Effects on the Formation of 3H-Azepine Derivatives." Heterocycles.

Sources

Technical Support Center: Resolving Enantiomers of 3-Methylazepan-4-ol via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-methylazepan-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and successfully develop robust chiral separation methods.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral HPLC separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am injecting my racemic this compound standard, but I am seeing only a single peak or two poorly resolved peaks. What are the likely causes and how can I fix this?

Answer: This is a common challenge in chiral method development. The primary reasons for poor or no resolution are an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition. This compound is a cyclic amino alcohol, which presents specific challenges due to its basicity and conformational flexibility.

Here is a systematic approach to troubleshooting:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in a chiral separation.[1][2] For amino alcohols like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice and have a high success rate.[1][3] Pirkle-type or ligand-exchange columns can also be effective for amino alcohols.[1][4] If you are not using one of these, consider screening them.

  • Optimize the Mobile Phase:

    • Normal Phase (NP) Mode: This is often the preferred mode for separating basic compounds like this compound.

      • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane, heptane) are critical.[1] Small changes can dramatically impact selectivity.[1] Start with a screening gradient and then fine-tune the isocratic concentration. Sometimes, switching from ethanol to isopropanol, or vice-versa, can provide the necessary change in selectivity.[2]

      • Basic Additive: Due to the basic nature of the amine in this compound, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase is crucial.[5] This will improve peak shape and can enhance resolution by minimizing undesirable interactions with the stationary phase.[5][6]

    • Polar Organic Mode: If normal phase is unsuccessful, polar organic mode (e.g., acetonitrile or methanol with additives) can be an alternative on certain immobilized polysaccharide CSPs.

    • Reversed-Phase (RP) Mode: While less common for underivatized amino alcohols, it can be attempted, particularly with cyclodextrin-based or specific polysaccharide-based CSPs designed for RP conditions.[1] This would typically involve a buffered aqueous mobile phase with an organic modifier.

  • Adjust Temperature: Temperature can significantly influence chiral separations.[7][8] Lowering the temperature often, but not always, improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[6] Conversely, sometimes increasing the temperature can improve peak efficiency and even alter selectivity.[9][10][11] It is an important parameter to screen.

  • Lower the Flow Rate: Chiral separations can be sensitive to flow rate. If you have partial resolution, decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[8]

Issue 2: Peak Tailing

Question: My peaks for this compound are showing significant tailing, which is affecting my ability to accurately quantify the enantiomers. What is causing this and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like this compound is a frequent problem in HPLC, particularly on silica-based stationary phases.[12][13]

The primary cause is secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the silica surface of the column packing material.[13][14][15] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."[14][15]

Here’s how to address peak tailing:

  • Use a Basic Mobile Phase Additive: This is the most effective solution. The additive (e.g., Diethylamine - DEA) will compete with your analyte for the active silanol sites on the stationary phase, effectively masking them and leading to more symmetrical peaks.[5][6] The concentration of the additive is important; start with 0.1% and you can optimize up to 0.5%.[5]

  • Optimize Additive Choice: While DEA is common, other amines like ethanolamine or butylamine can sometimes provide better peak shapes for specific analytes.[5]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[16] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

  • Ensure Sample Solvent Compatibility: Your sample should be dissolved in a solvent that is of similar or weaker strength than your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

Issue 3: Irreproducible Retention Times

Question: I am observing significant drift in the retention times of my enantiomers between injections and on different days. What could be causing this variability?

Answer: Irreproducible retention times in chiral HPLC are often due to issues with the mobile phase preparation or column equilibration. Chiral separations are highly sensitive to small changes in mobile phase composition.[1]

Follow this checklist to ensure reproducibility:

  • Mobile Phase Preparation:

    • Fresh Preparation: Always use freshly prepared mobile phase for your analyses.

    • Accurate Composition: The percentage of the alcohol modifier and the concentration of the basic additive are critical. Use precise measurements (e.g., volumetric flasks and pipettes) rather than graduated cylinders.

    • Thorough Mixing and Degassing: Ensure the mobile phase components are thoroughly mixed and degassed before use to prevent bubble formation in the system.

  • Column Equilibration: Chiral columns often require longer equilibration times than standard achiral columns to achieve a stable baseline and consistent retention times.[1] Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Temperature Control: Use a column oven to maintain a constant and consistent temperature.[17][18] Fluctuations in ambient temperature can affect retention times.

  • Beware of the "Memory Effect": Some mobile phase additives can strongly adsorb to the stationary phase.[19] If you switch between methods using different additives on the same column, it may take a very long time for the column to re-equilibrate. It's best to dedicate a column to a specific method or have a rigorous column flushing procedure in place.[20]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for starting the method development for this compound?

A1: For a cyclic amino alcohol like this compound, polysaccharide-based CSPs are an excellent starting point.[1][3] Specifically, columns with derivatized cellulose or amylose coatings (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and have a proven track record for resolving a wide range of chiral compounds, including those with amine functionalities.[6][21] It is often beneficial to have access to both a cellulose-based and an amylose-based column, as they can offer complementary selectivities.[11]

Q2: Should I use Normal Phase or Reversed-Phase chromatography?

A2: Normal phase (NP) chromatography is generally the preferred mode for the chiral separation of basic compounds like this compound. The use of non-polar solvents like hexane or heptane with alcohol modifiers and a basic additive provides a high degree of selectivity and good peak shapes on polysaccharide CSPs.[1][6] While reversed-phase (RP) methods are possible on some specialized CSPs, they can be more challenging for underivatized, polar, basic compounds.

Q3: How does the alcohol modifier (e.g., ethanol vs. isopropanol) affect the separation?

A3: The alcohol modifier plays a crucial role in the chiral recognition mechanism. It competes with the analyte for polar interaction sites on the CSP. The structure and hydrogen-bonding properties of the alcohol can alter the way the enantiomers of this compound interact with the chiral selector. Isopropanol is a stronger hydrogen bond acceptor and a weaker hydrogen bond donor compared to ethanol. This difference can lead to significant changes in retention and, more importantly, enantioselectivity.[2][22] It is always recommended to screen both ethanol and isopropanol during method development.

Q4: Can I change the elution order of the enantiomers?

A4: Yes, the elution order of enantiomers can sometimes be inverted. This can be achieved by several means, including:

  • Changing the Chiral Stationary Phase: Switching from a cellulose-based to an amylose-based column, or to a CSP with a different chiral selector, can reverse the elution order.[11]

  • Altering the Mobile Phase: In some cases, changing the alcohol modifier (e.g., from ethanol to isopropanol) or the type and concentration of the additive can lead to a reversal in elution order.[11]

  • Adjusting the Temperature: Temperature can also influence the elution order, although this is less common.[7][11]

Q5: What if I still can't get a separation after trying everything?

A5: If extensive screening of CSPs, mobile phases, and temperatures does not yield a separation, derivatization of the this compound molecule is a viable alternative.[1] By reacting the alcohol or amine group with a chiral or achiral derivatizing agent, you can introduce new functional groups (like aromatic rings for π-π interactions) that may interact more strongly and selectively with the CSP.[1] However, this adds an extra step to your sample preparation and requires careful validation.

Experimental Protocols & Workflows

Protocol 1: Initial Method Development and CSP Screening

This protocol outlines a systematic approach to screen for a suitable chiral separation method for this compound.

1. Column Selection:

  • Select at least two polysaccharide-based columns with different selectivities. A good starting pair would be:

    • A cellulose-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

    • An amylose-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

2. Mobile Phase Preparation:

  • Prepare two initial mobile phase systems:

    • System A: Hexane / Ethanol (90/10, v/v) + 0.1% Diethylamine (DEA)

    • System B: Hexane / Isopropanol (90/10, v/v) + 0.1% Diethylamine (DEA)

  • Ensure all solvents are HPLC grade. Filter and degas the mobile phases.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C (using a column oven)

  • Detection: UV (select an appropriate wavelength, e.g., 210 nm, or use a mass spectrometer if available)

  • Injection Volume: 5-10 µL (of a ~1 mg/mL solution of racemic this compound)

4. Screening Procedure:

  • Equilibrate the first column with System A for at least 30 minutes.

  • Inject the sample and record the chromatogram.

  • Flush the column and then equilibrate with System B.

  • Inject the sample and record the chromatogram.

  • Repeat the process for the second column.

5. Data Evaluation:

  • Examine the four resulting chromatograms. Look for the conditions that provide the best initial separation (selectivity), even if it is not baseline resolved.

Diagram: Method Development Workflow

The following diagram illustrates the logical flow for developing a chiral HPLC method for this compound.

Chiral_Method_Development start Start: Racemic This compound csp_screen Step 1: CSP Screening (Cellulose & Amylose based) start->csp_screen mp_screen Step 2: Mobile Phase Screening (Hex/EtOH+DEA & Hex/IPA+DEA) csp_screen->mp_screen eval1 Evaluate Initial Resolution (Rs > 0.5?) mp_screen->eval1 no_res No Separation eval1->no_res No partial_res Partial Separation eval1->partial_res Yes derivatize Consider Derivatization or Alternative CSPs no_res->derivatize optimize Step 3: Optimization partial_res->optimize opt_modifier Adjust % Alcohol Modifier optimize->opt_modifier opt_temp Vary Temperature (15-40°C) opt_modifier->opt_temp opt_flow Reduce Flow Rate (e.g., 0.5 mL/min) opt_temp->opt_flow eval2 Baseline Resolution? (Rs >= 1.5) opt_flow->eval2 success Method Developed eval2->success Yes fail Re-evaluate CSP/Mode eval2->fail No fail->csp_screen

Caption: A workflow for developing a chiral HPLC method for this compound.

Data Presentation: Impact of Mobile Phase Modifier

The following table summarizes hypothetical but realistic data illustrating how changing the mobile phase can impact the separation of this compound enantiomers on a cellulose-based CSP.

ParameterMobile Phase A: Hexane/EtOH (90/10) + 0.1% DEAMobile Phase B: Hexane/IPA (90/10) + 0.1% DEAMobile Phase C: Hexane/EtOH (95/5) + 0.1% DEA
Retention Time (Enantiomer 1) 8.2 min9.5 min12.1 min
Retention Time (Enantiomer 2) 8.9 min10.8 min13.5 min
Selectivity (α) 1.091.141.12
Resolution (Rs) 1.21.81.9
Peak Shape (Asymmetry) 1.31.21.2

Analysis:

  • Switching from Ethanol (A) to Isopropanol (B) increased both retention and selectivity, leading to baseline resolution (Rs > 1.5).

  • Decreasing the percentage of the strong solvent, Ethanol (from 10% in A to 5% in C), significantly increased retention times and also improved resolution.

This demonstrates the importance of systematically optimizing the mobile phase composition.

References

  • J. Chromatogr. A. (2019).
  • BenchChem. (n.d.).
  • Journal of Chromatographic Science, Oxford Academic. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Sigma-Aldrich. (n.d.).
  • Separation Science and Technology. (2006).
  • ResearchGate. (n.d.).
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Open Access LMU. (2022).
  • Axion Labs. (2022). HPLC Peak Tailing.
  • LCGC International. (2023).
  • BenchChem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Columnex. (n.d.). Chiral HPLC and SFC Columns.
  • BenchChem. (n.d.). Resolving peak tailing issues in HPLC analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • PubMed. (2023).
  • Astec. (n.d.).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (n.d.).
  • Sumika Chemical Analysis Service. (n.d.).
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • PubMed. (2016).
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • PubMed. (n.d.).
  • ALWSCI. (2025).
  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
  • Daicel. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.
  • YMC. (n.d.).
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Phenomenex. (n.d.).
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • PMC. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures.
  • MDPI. (2017). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
  • Wikipedia. (n.d.). Chiral resolution.
  • ResearchGate. (2025). A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures.

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Validation & Comparative

A Comparative Guide to a NOESY-Based Approach for Determining the Relative Stereochemistry of Azepanols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For complex cyclic systems such as azepanols, which are privileged scaffolds in medicinal chemistry, establishing the relative stereochemistry is critical to understanding their biological activity and optimizing their therapeutic potential. This guide provides an in-depth, comparative analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) as a primary tool for elucidating the relative stereochemistry of azepanols, benchmarked against other common analytical techniques.

Introduction: The Challenge of Azepanol Stereochemistry

Azepane rings, being seven-membered, are conformationally flexible, which complicates the determination of the relative orientation of substituents. Unlike rigid five- or six-membered rings, the multiple low-energy conformations of azepanes can average out NMR parameters, making stereochemical assignment non-trivial. Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that can overcome these challenges by detecting through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of their bonding connectivity.[1][2] This provides direct evidence of the spatial arrangement of atoms, making it invaluable for stereochemical elucidation.[3][4]

Section 1: The Theoretical Framework of NOESY

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization is transferred from one spin-active nucleus to another through cross-relaxation.[5] In simpler terms, when one proton is irradiated, there is a change in the signal intensity of other protons that are close to it in space.[5] The magnitude of this effect is inversely proportional to the sixth power of the distance (r⁻⁶) between the nuclei, making it highly sensitive to small changes in internuclear distances.[2]

The 2D NOESY experiment spreads these interactions across two frequency dimensions, which is a significant advantage over 1D NOE experiments, especially for complex molecules where signals may overlap.[1] In a NOESY spectrum, diagonal peaks correspond to the normal 1D proton spectrum, while the off-diagonal cross-peaks indicate that the two corresponding protons are spatially close.[1][3]

A crucial parameter in a NOESY experiment is the mixing time (τm) , during which the magnetization transfer via cross-relaxation occurs.[2][5] The optimal mixing time depends on the molecular weight of the compound and the solvent viscosity. For small molecules like azepanols, typical mixing times range from 0.5 to 1.0 seconds.[6][7]

Section 2: Experimental Protocol: A Step-by-Step Guide to NOESY Analysis

The quality of NOESY data is highly dependent on proper sample preparation and experimental setup. Here, we outline a robust protocol for acquiring high-quality NOESY data for a model azepanol.

Sample Preparation: The Foundation of a Good Spectrum
  • Purity is Paramount: The sample should be of high purity (>95%) to avoid interference from impurities. Residual solvents and water should be minimized.

  • Concentration: A concentration of 5-10 mg in 0.5-0.6 mL of a deuterated solvent is typically sufficient.

  • Solvent Choice: The choice of solvent can affect the molecular tumbling rate and, consequently, the NOE. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are common choices for small organic molecules.

  • Filtration: Always filter the sample into a high-quality NMR tube to remove any particulate matter that can degrade the spectral quality.[8]

Instrumental Setup and Data Acquisition (on a 600 MHz Spectrometer)
  • Lock and Shim: Obtain a stable lock on the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal resolution. The sample should not be spinning.[8]

  • 1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • NOESY Pulse Program: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Key Parameters:

    • Mixing Time (d8 or mixN): Start with a mixing time of 800 ms (0.8 s) for a typical small molecule.[9]

    • Number of Scans (ns): Set to a multiple of 8 or 16 (e.g., 16) to ensure good signal-to-noise.[8][9]

    • Number of Increments (ni): A value of 256 or 512 in the indirect dimension (F1) will provide adequate resolution.[9]

    • Relaxation Delay (d1): Set to 2-4 seconds to allow for full relaxation of the spins between scans.[8]

  • Data Acquisition: The experiment can take anywhere from under an hour to several hours, depending on the sample concentration and the desired signal-to-noise ratio.[9][10]

Data Processing
  • Fourier Transformation: Apply a 2D Fourier transform to the acquired data.

  • Phasing: Carefully phase the spectrum in both dimensions. For small molecules, the cross-peaks should have the opposite phase to the diagonal peaks.[6][11]

  • Baseline Correction: Apply baseline correction to both dimensions to obtain a flat baseline.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 High-Purity Azepanol P2 Dissolve in Deuterated Solvent P1->P2 P3 Filter into NMR Tube P2->P3 A1 Lock & Shim P3->A1 A2 Acquire 1D ¹H Spectrum A1->A2 A3 Set Up 2D NOESY Experiment A2->A3 A4 Acquire Data A3->A4 D1 2D Fourier Transform A4->D1 D2 Phase Spectrum D1->D2 D3 Baseline Correction D2->D3 D4 Identify Cross-Peaks D3->D4 D5 Assign Stereochemistry D4->D5

Figure 1: Experimental workflow for NOESY analysis.

Section 3: Data Interpretation: From Cross-Peaks to 3D Structure

The interpretation of a NOESY spectrum involves identifying key cross-peaks that provide information about the spatial proximity of protons.

Qualitative Analysis: A Case Study of a Disubstituted Azepanol

Consider a hypothetical 3,5-disubstituted azepanol. The key to determining the relative stereochemistry (cis vs. trans) lies in identifying NOE correlations between the protons at the stereocenters (H3 and H5) and other protons on the ring.

Isomer Expected Key NOE Correlations Interpretation
cis-Isomer H3ax ↔ H5axThe axial protons on the same face of the ring are close in space.
H3eq ↔ H5eqThe equatorial protons on the same face are also in proximity.
trans-Isomer H3ax ↔ H5eqThe axial proton on one side and the equatorial proton on the other are close.
H3eq ↔ H5axThe equatorial proton on one side and the axial proton on the other are in proximity.

Note: The terms "axial" and "equatorial" are used here in a pseudo-chair conformation context for simplicity, acknowledging the flexibility of the azepane ring.

By observing which set of correlations is present in the NOESY spectrum, the relative stereochemistry can be confidently assigned.

Interpretation_Logic Start Acquired NOESY Spectrum Identify Identify Cross-Peaks between H3 and H5 Start->Identify Check_ax_ax H3ax ↔ H5ax Correlation Observed? Identify->Check_ax_ax Assign_cis Assign 'cis' Stereochemistry Check_ax_ax->Assign_cis Yes Assign_trans Assign 'trans' Stereochemistry Check_ax_ax->Assign_trans No

Figure 2: Logical flow for stereochemistry assignment.

Section 4: A Comparative Analysis: NOESY vs. Alternative Techniques

While NOESY is a powerful tool, it is essential to understand its place among other analytical methods.

Technique Principle Advantages Disadvantages Best For
NOESY NMR Through-space dipolar couplingSolution-state analysis; no need for crystals; non-destructive.[5]Can be ambiguous for molecules with intermediate tumbling rates; less quantitative than X-ray.[2][12]Determining relative stereochemistry of soluble organic molecules.[3]
ROESY NMR NOE in the rotating frameWorks well for medium-sized molecules where NOESY signals may be zero or weak.[12][13]More prone to artifacts (e.g., TOCSY breakthroughs); lower signal-to-noise than NOESY.[9][13]Molecules with molecular weights around 800-1500 Da.[7][12]
X-ray Crystallography Diffraction of X-rays by a crystal latticeProvides an unambiguous 3D structure and absolute stereochemistry.[14][15]Requires a high-quality single crystal, which can be difficult to obtain; solid-state structure may differ from solution conformation.[14][16]Definitive structural proof when suitable crystals are available.[14]
Computational Methods (DFT) Quantum mechanical calculationsCan predict stable conformations and NMR parameters to support experimental data.[17][18]Accuracy is dependent on the level of theory and basis set used; can be computationally expensive.[17][19]Complementing NMR data and rationalizing observed NOEs.[18]
Expert Insights: When to Choose ROESY over NOESY

For molecules of a certain size (typically around 800-1500 Da), the NOE can become very weak or even disappear.[7][12] This is because the molecular tumbling rate (τc) and the spectrometer frequency (ω) result in a condition where ωτc ≈ 1.12, leading to a null NOE.[12] In such cases, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is the preferred alternative.[6] ROESY cross-peaks are always positive, regardless of the molecular weight, making it a more reliable experiment for these intermediate-sized molecules.[2]

Conclusion

NOESY NMR spectroscopy is an indispensable and robust technique for determining the relative stereochemistry of flexible cyclic molecules like azepanols. Its ability to provide direct, through-space structural information in the solution state offers a significant advantage over other methods. By following a well-designed experimental protocol and carefully interpreting the resulting data, researchers can confidently assign stereochemistry, a critical step in the journey of drug discovery and development. When faced with molecules of intermediate size, the complementary ROESY experiment provides a reliable alternative. For ultimate structural verification, X-ray crystallography remains the gold standard, provided that suitable crystals can be obtained. The strategic integration of these techniques, often supported by computational modeling, provides the most comprehensive and reliable approach to stereochemical analysis.

References

  • NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7). Retrieved from [Link]

  • Nuclear Overhauser effect - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27). Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.). Retrieved from [Link]

  • NOESY and ROESY - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 25). Retrieved from [Link]

  • What is the difference between NOESY and ROESY for NMR? : r/chemistry - Reddit. (2018, November 29). Retrieved from [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). Retrieved from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (2026, February 12). Retrieved from [Link]

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  • nuclear Overhauser effect spectroscopy (NOESY) - The IUPAC Compendium of Chemical Terminology. (n.d.). Retrieved from [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. (2025, October 12). Retrieved from [Link]

  • NOE Experiments on the Bruker - UMYMFOR. (n.d.). Retrieved from [Link]

  • 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021, March 10). Retrieved from [Link]

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  • NOE Experiments on the Bruker 400 and 500. (2018, August 8). Retrieved from [Link]

  • NOESY and EXSY. (n.d.). Retrieved from [Link]

  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts - OUCI. (n.d.). Retrieved from [Link]

  • How to interpret a NOESY NMR spectrum - YouTube. (2012, August 5). Retrieved from [Link]

  • Stereochemistry | How to read NOESY spectrum? - YouTube. (2022, March 21). Retrieved from [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). Retrieved from [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). Retrieved from [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]

  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Determination of relative stereochemistry - NMR Wiki. (2009, January 28). Retrieved from [Link]

  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques - Longdom Publishing. (2024, October 3). Retrieved from [Link]

  • Machine learning in computational NMR-aided structural elucidation - Frontiers. (2023, January 26). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • The use of X-ray crystallography to determine absolute configuration - PubMed. (2008, May 15). Retrieved from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]

  • Absolute configuration assigned by X-ray crystallographic analysis of... - ResearchGate. (n.d.). Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of 3-Methylazepan-4-ol Hydrochloride: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of 3-methylazepan-4-ol hydrochloride, a novel azepane derivative of interest in medicinal chemistry.

While specific crystallographic data for this compound hydrochloride is not yet publicly available, this guide will serve as a comprehensive roadmap, outlining the experimental workflow from synthesis to structural analysis. We will explore the causal relationships behind experimental choices and present a self-validating system for obtaining high-quality structural data. This guide will also delve into alternative and complementary analytical methods, offering a holistic view of structural elucidation in modern drug discovery.

The Critical Role of Structural Analysis

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its molecular structure. Understanding the precise arrangement of atoms, bond lengths, and angles is fundamental for several reasons:

  • Structure-Activity Relationship (SAR) Studies: A definitive 3D structure provides the basis for understanding how a molecule interacts with its biological target, guiding the design of more potent and selective analogs.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit varying physical properties, including solubility and bioavailability. X-ray crystallography is the gold standard for identifying and characterizing these forms.[1]

  • Intellectual Property: A well-defined crystal structure is a cornerstone of patent applications, providing a unique and defensible characterization of a new chemical entity.

X-ray Crystallography: The Definitive Approach

X-ray crystallography is a powerful technique that provides an atomic-resolution, three-dimensional picture of a molecule as it exists in a crystalline state.[2][3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

Experimental Workflow for this compound Hydrochloride

The journey from a synthesized compound to a refined crystal structure involves several critical stages. The following represents a robust, self-validating protocol for the structural determination of this compound hydrochloride.

The first step is the chemical synthesis of this compound hydrochloride. A potential synthetic route could involve the reduction of a suitable precursor, such as 3-methylazepan-4-one. The subsequent formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid.[4]

Diagram of a potential synthetic pathway:

G 3-methylazepan-4-one 3-methylazepan-4-one This compound This compound 3-methylazepan-4-one->this compound Reduction (e.g., NaBH4) This compound hydrochloride This compound hydrochloride This compound->this compound hydrochloride HCl

Caption: A possible synthetic route to this compound hydrochloride.

Crucially, the synthesized compound must be purified to a high degree (>98%) to facilitate crystallization. Techniques such as recrystallization or column chromatography are typically employed. The purity would be confirmed by methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. For a small organic molecule like this compound hydrochloride, several common crystallization techniques can be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution in a sealed container with a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Table 1: Hypothetical Crystallization Screening for this compound Hydrochloride

Solvent System (v/v)TechniqueTemperature (°C)Result
Ethanol/Water (9:1)Slow Evaporation25Small needles
IsopropanolSlow Evaporation25Amorphous solid
Acetone/Hexane (1:1)Vapor Diffusion4X-ray quality crystals
MethanolSlow Cooling4Polycrystalline powder

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[2]

Diagram of the X-ray Crystallography Workflow:

G cluster_0 Experimental cluster_1 Computational Crystal Selection Crystal Selection Mounting Mounting Crystal Selection->Mounting Data Collection Data Collection Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Caption: The general workflow for an X-ray crystallography experiment.

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are then determined using computational methods. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions and other parameters.[5]

Table 2: Hypothetical Crystallographic Data for this compound Hydrochloride

ParameterValue
Chemical formulaC7H16ClNO
Formula weight165.66
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.4
Z4
R-factor0.045
Goodness-of-fit1.05

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of a new molecule relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.

Experimental Protocol for NMR Analysis:

  • Dissolve a small amount (5-10 mg) of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons.

  • Analyze the spectra to confirm the molecular structure and assign all proton and carbon signals.

Table 3: Hypothetical ¹H NMR Data for this compound Hydrochloride in D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.85m1HCH-OH
3.20-3.45m4HCH₂-N
2.95m1HCH-CH₃
1.70-2.00m4HCH₂
1.15d3HCH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of this compound hydrochloride.

  • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Determine the exact mass of the molecular ion ([M+H]⁺).

Table 4: Hypothetical Mass Spectrometry Data

TechniqueIon ModeObserved m/zCalculated m/z for [C7H16NO]⁺
ESI-HRMSPositive130.1226130.1232

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionSolution/Solid
Information Provided 3D atomic arrangement, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry in solution, dynamic processesMolecular weight, elemental composition, fragmentation
Strengths Unambiguous 3D structure determinationProvides information on solution-state structure and dynamicsHigh sensitivity, accurate mass determination
Limitations Requires high-quality single crystals, structure may not represent the solution stateProvides an average structure in solution, can be complex to interpretDoes not provide direct 3D structural information

Diagram of the Interplay of Analytical Techniques:

G cluster_0 Structural Elucidation XC X-ray Crystallography NMR NMR Spectroscopy XC->NMR Confirms solid-state vs solution-state MS Mass Spectrometry NMR->MS Confirms molecular formula SYN Synthesis & Purification SYN->XC SYN->NMR SYN->MS

Caption: The complementary nature of analytical techniques in structural elucidation.

Conclusion

The structural elucidation of a novel compound such as this compound hydrochloride is a multi-faceted process that relies on the synergistic application of various analytical techniques. While NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, X-ray crystallography stands alone in its ability to provide a definitive and high-resolution three-dimensional structure of the molecule in the solid state. This guide has outlined a comprehensive and self-validating workflow for the X-ray crystallographic analysis of this compound hydrochloride, from synthesis and crystallization to data analysis. By comparing this powerful technique with its solution-state counterparts, researchers and drug development professionals can gain a deeper understanding of the structural landscape of their molecules, ultimately accelerating the discovery and development of new medicines.

References

  • PubChem. 3-methylazepan-4-one hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. 4-methylazepan-4-ol hydrochloride. National Center for Biotechnology Information. [Link]

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  • PubChem. 1-Methylazepan-4-ol. National Center for Biotechnology Information. [Link]

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  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Wikipedia. X-ray crystallography. [Link]

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  • KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. [Link]

  • MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

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Mass spectrometry fragmentation patterns of azepane rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Azepane, Piperidine, and Pyrrolidine Rings

Authored by a Senior Application Scientist

For drug development professionals and researchers, the structural elucidation of nitrogen-containing heterocyclic compounds is a daily challenge. Among these, saturated rings like pyrrolidine (five-membered), piperidine (six-membered), and azepane (seven-membered) form the backbone of countless pharmaceutical agents. Understanding their behavior under mass spectrometric analysis is not merely academic; it is fundamental to identifying metabolites, characterizing novel chemical entities, and ensuring the purity of active pharmaceutical ingredients.

This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of these three crucial saturated nitrogen heterocycles. Moving beyond a simple catalog of fragments, we will explore the underlying mechanistic principles—the "why"—that dictate their distinct fragmentation signatures, providing you with the expert insights needed to interpret complex mass spectra with confidence.

Foundational Principles: The Energetics of Cyclic Amine Fragmentation

When a cyclic amine is introduced into an electron ionization (EI) source, it is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+). The fragmentation of this energetically unstable ion is not random; it is governed by the formation of the most stable possible products.

For aliphatic and cyclic amines, the most dominant fragmentation pathway is alpha-cleavage .[1][2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force is the formation of a resonance-stabilized iminium cation, which is significantly more stable than the initial radical cation.[4] The size and flexibility of the original ring profoundly influence the subsequent fate of this iminium ion, leading to the characteristic fragmentation patterns we observe.

A Tale of Three Rings: Comparative Fragmentation Analysis

The structural differences between pyrrolidine, piperidine, and azepane—specifically ring strain and conformational flexibility—give rise to markedly different mass spectra. While all are subject to alpha-cleavage, the stability of the resulting fragments and the propensity for further rearrangement vary significantly.

Pyrrolidine (5-Membered Ring): Dominated by Ring Cleavage

The five-membered pyrrolidine ring is relatively stable. Upon ionization, the primary fragmentation event is alpha-cleavage, typically involving the loss of a hydrogen atom from a carbon adjacent to the nitrogen, resulting in a strong M-1 peak. This forms a stable cyclic iminium ion. A competing and highly characteristic pathway involves the cleavage of the C-C bond opposite the nitrogen, leading to the elimination of a neutral ethylene molecule (28 Da) and the formation of a prominent fragment ion.

Piperidine (6-Membered Ring): The Archetype of Stability

The fragmentation of the piperidine ring is a classic example of alpha-cleavage leading to a highly stable product. The process overwhelmingly favors the formation of a cyclic iminium ion. For instance, in N-substituted piperidines like N-methylpiperidine, this results in an extremely prominent fragment at m/z 98.[5][6] This pathway is so energetically favorable that the molecular ion peak can be of low abundance, while the m/z 98 fragment often constitutes the base peak.[6] This contrasts sharply with its azepane isomer, where the molecular ion is often more intense and the overall spectrum is more fragmented.[5][6]

G

Azepane (7-Membered Ring): A Signature of Complexity

The larger, more flexible seven-membered azepane ring introduces significant mechanistic diversity compared to its smaller counterparts. While alpha-cleavage is still a primary event, it does not directly yield a stable cyclic iminium ion in the same manner as piperidine.[5] Instead, the initial alpha-cleavage leads to an open-chain iminium ion.[5] This species is less stable and prone to subsequent fragmentation, resulting in a much richer and more complex mass spectrum characterized by numerous high-intensity fragment ions.[5][6]

This complexity is a key diagnostic feature. Where the spectrum of a piperidine isomer might be dominated by a single fragment, the azepane isomer will display a wider distribution of fragment ions.[5] For example, in the analysis of an N-methylazepane-containing isomer of the synthetic cannabinoid AM-1220, a characteristic fragment ion was observed at m/z 112.1118 (C7H14N), alongside other intense peaks at m/z 127, 84, and 57.[5] This indicates that the azepane ring, while fragmenting extensively, can also produce a characteristic cation containing the intact ring system.

G

Comparative Data Summary

The following table summarizes the key distinguishing features in the EI-MS fragmentation of the parent N-methylated heterocycles.

FeatureN-MethylpyrrolidineN-MethylpiperidineN-Methylazepane
Molecular Ion (m/z) 8599113
Molecular Ion Intensity Moderate to StrongWeak to Moderate[6]Moderate to Strong[5]
Dominant Mechanism Alpha-cleavageAlpha-cleavageAlpha-cleavage, Ring Opening
Base Peak (Typical) m/z 84 (M-1)m/z 98 (M-1)[5][6]Often a smaller fragment (e.g., m/z 57, 84)[5]
Characteristic Fragments m/z 57 (loss of C2H4)m/z 98m/z 112 (M-1), complex pattern[5]
Spectral Complexity LowVery LowHigh[5][6]

Experimental Protocol: GC-EI-MS Analysis of Azepane Derivatives

This protocol provides a self-validating workflow for the characterization of compounds containing an azepane moiety.

Objective

To acquire a reproducible electron ionization mass spectrum of an azepane-containing compound to identify its molecular ion and characteristic fragmentation pattern.

Materials
  • Sample containing the azepane derivative

  • High-purity solvent (e.g., Methanol, Acetonitrile) for dilution

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source (GC-MS)

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable high-purity solvent to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. High concentrations can lead to source contamination and spectral distortion.

    • Transfer the final dilution to a 2 mL autosampler vial.

  • GC-MS Instrument Setup:

    • GC Column: A standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness DB-5ms or equivalent) is typically suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[7]

    • Inlet Temperature: 275-300 °C.[7]

    • Injection Volume: 1 µL with an appropriate split ratio (e.g., 10:1 to 50:1) to avoid column overloading.[7]

    • Oven Temperature Program:

      • Initial temperature: 60-100 °C, hold for 1-2 minutes.

      • Ramp: 15-25 °C/min to 280-300 °C.[7]

      • Final hold: 5-10 minutes to ensure elution of all components.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).[7]

    • Source Temperature: 230 °C.[7]

    • Quadrupole Temperature: 150 °C.[7]

    • Mass Range: Scan from m/z 40 to 600 to ensure capture of small fragments and the molecular ion.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the filament from being damaged by the solvent peak.

  • Data Acquisition and Analysis:

    • Acquire the data and integrate the chromatographic peak corresponding to the azepane compound.

    • Generate the mass spectrum for the peak of interest by averaging the scans across the peak apex and subtracting the background.

    • Analyze the spectrum:

      • Identify the molecular ion (M•+). For a compound with one nitrogen atom, this will be an odd mass.[3][8]

      • Identify the base peak and other high-intensity fragments.

      • Look for characteristic neutral losses and compare the observed pattern to the principles outlined in this guide.

G

Conclusion

The mass spectrometric fragmentation of saturated nitrogen heterocycles is a direct reflection of their inherent structural stability. The highly stable six-membered piperidine ring yields a simple, predictable spectrum dominated by alpha-cleavage. In stark contrast, the seven-membered azepane ring's greater flexibility and inability to form a similarly stable cyclic iminium ion directly leads to a complex, fragment-rich spectrum that is diagnostically invaluable. By understanding these fundamental differences, researchers can more effectively distinguish between isomers, identify unknown compounds, and confidently elucidate the structures of novel pharmaceutical candidates.

References

  • Kneisel, S., et al. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. ResearchGate. Available at: [Link]

  • CSIR Explorations. (n.d.). Mechanisms for the fragmentation of simple cleavage, hydrogen and skeletal rearrangements in azepines. Available at: [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. Available at: [Link]

  • Jash, C., et al. (2023). Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts of Nω-Methylserotonin. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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  • Smyth, W.F., et al. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. PubMed. Available at: [Link]

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  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Available at: [Link]

  • American Chemical Society. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available at: [Link]

  • YouTube. (2021). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. Available at: [Link]

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  • PubMed. (n.d.). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Available at: [Link]

  • PubMed. (2009). Selection of neutral losses and characteristic ions for mass spectral classifier. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

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Azepane vs. Piperidine: Structure-Activity Relationship (SAR) Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid vs. Flexible Trade-Off

In medicinal chemistry, the choice between a piperidine (6-membered) and an azepane (7-membered, also known as hexamethyleneimine) ring is rarely arbitrary. It represents a fundamental strategic decision between conformational rigidity and induced-fit adaptability .

While piperidine is the "workhorse" of nitrogen heterocycles—offering predictable vectors and low entropic penalties—azepane is the "problem solver." It is typically deployed when a lead compound requires increased lipophilicity to cross the blood-brain barrier (BBB) or when the binding pocket demands a substituent vector inaccessible to the chair conformation of piperidine.

This guide analyzes the physicochemical, pharmacodynamic, and pharmacokinetic implications of this ring expansion, supported by experimental protocols and industry case studies (e.g., SERM evolution).

Physicochemical & Conformational Analysis[1][2]

The transition from a 6- to a 7-membered ring introduces non-linear changes in molecular behavior. The most critical shift is not basicity, but conformational entropy and lipophilicity .

Table 1: Comparative Physicochemical Profile[3]
FeaturePiperidine (6-membered)Azepane (7-membered)SAR Implication
Dominant Conformation Chair (Rigid)Twist-Chair / Twist-Boat (Fluxional)Piperidine lowers entropic penalty (

) upon binding; Azepane allows induced fit.
Ring Strain ~0 kcal/mol~6-7 kcal/molAzepane is slightly more reactive and less thermodynamically stable.
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Azepane increases permeability but risks higher non-specific binding and clearance.
Basicity (pKa) ~11.2~11.1Negligible difference; both are protonated at physiological pH (7.4).
Steric Volume CompactBulkyAzepane requires a larger hydrophobic pocket.
Conformational Energy Landscape

The piperidine ring resides in a deep energy well (chair), requiring significant energy (~10 kcal/mol) to access the boat form. In contrast, azepane exists on a shallow energy surface with multiple accessible conformers (twist-chair, chair, twist-boat) separated by low barriers (~1-2 kcal/mol).

ConformationalLandscape cluster_0 Piperidine (Rigid) cluster_1 Azepane (Flexible) P_Chair Chair (Global Min) P_Boat Boat (High Energy) P_Chair->P_Boat High Barrier (>10 kcal/mol) SAR_Outcome SAR Outcome: Piperidine = High Affinity (Enthalpy driven) Azepane = Broad Specificity (Entropy cost) P_Chair->SAR_Outcome A_TC Twist-Chair A_C Chair A_TC->A_C Low Barrier (<2 kcal/mol) A_TC->SAR_Outcome A_TB Twist-Boat A_C->A_TB Rapid Interconversion

Figure 1: Conformational energy barriers. Piperidine is locked in a chair, minimizing entropic loss upon binding if the pocket matches. Azepane pays a higher entropic cost to "freeze" into a bioactive conformation.

Pharmacodynamics: The "Vector Shift" Effect

Why switch to Azepane? The primary driver is often vector manipulation .

  • Bond Angle Expansion: The C-N-C bond angle opens slightly in azepane, and the flexible ring puckering alters the vector of N-substituents. If a piperidine analog shows activity but lacks potency, the N-substituent might be slightly misaligned with its sub-pocket. Azepane can "re-point" this group.

  • Hydrophobic Filling: The extra methylene group in azepane adds bulk. If the receptor pocket has unoccupied hydrophobic space (a "loose" fit for piperidine), azepane can increase Van der Waals contacts, improving affinity (

    
    ).
    
Case Study: SERM Evolution (Raloxifene to Bazedoxifene)

A classic example of this SAR transition is found in Selective Estrogen Receptor Modulators (SERMs).

  • Raloxifene: Utilizes a piperidine ring on the side chain.[1]

  • Bazedoxifene: Utilizes an azepane (hexamethyleneimine) ring.

  • Outcome: The azepane ring in Bazedoxifene contributes to a distinct conformational profile that improves bioavailability and ensures potent antagonism in uterine tissue while maintaining agonism in bone. The increased lipophilicity also aids in oral absorption compared to more polar analogues.

Metabolic Stability & Toxicity (ADMET)

While azepane can solve potency issues, it often introduces metabolic liabilities.

  • Metabolic Soft Spots: Both rings are subject to

    
    -carbon oxidation (adjacent to Nitrogen) by CYP450 isoforms (typically CYP2D6 or CYP3A4).
    
  • Lipophilicity Penalty: The increased LogP of azepane generally increases intrinsic clearance (

    
    ) unless the ring is sterically shielded.
    
  • Reactive Metabolites: Oxidation can lead to iminium ion intermediates. While both rings form these, the flexibility of azepane may allow it to access the CYP heme center more easily in certain binding modes.[1]

Metabolism Substrate Tertiary Amine (Piperidine or Azepane) Radical Carbon-Centered Radical (Alpha-position) Substrate->Radical CYP450 CYP CYP450 (H-atom abstraction) CYP->Radical Iminium Iminium Ion (Reactive Electrophile) Radical->Iminium -e- Hydroxyl Carbinolamine (Unstable) Iminium->Hydroxyl +H2O Lactam Lactam (Stable Metabolite) Hydroxyl->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Amine) Hydroxyl->RingOpen C-N Cleavage

Figure 2: Common metabolic fate of saturated nitrogen heterocycles. Both rings undergo alpha-oxidation, but azepane's higher lipophilicity often accelerates the initial CYP binding step.

Experimental Protocols

To validate the choice between piperidine and azepane, two key workflows are required: robust synthesis and metabolic stability testing.

Protocol A: General Reductive Amination (Synthesis)

Objective: Install the piperidine or azepane ring onto an aldehyde-bearing core scaffold.

Reagents:

  • Amine: Piperidine or Azepane (1.0 equiv)

  • Aldehyde substrate (1.0 equiv)[2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic Acid (1-2 drops, optional to activate imine).

Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde substrate in DCE (0.1 M). Add the amine (Piperidine or Azepane).[3] Stir at Room Temperature (RT) for 30 minutes. Note: If the amine is a salt, add 1.0 equiv of DIPEA.

  • Reduction: Add NaBH(OAc)3 in one portion.

  • Reaction: Stir at RT for 4-16 hours under nitrogen. Monitor by LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients). Note: Azepane derivatives are more lipophilic and will elute earlier than piperidine analogues.

Protocol B: Microsomal Stability Assay (In Vitro ADME)

Objective: Compare the intrinsic clearance (


) of the two analogues.

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System.

  • Test Compounds (1 µM final conc).

Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Expectation: Azepane analogues typically show a shorter

      
       than piperidine analogues unless the ring is substituted with electron-withdrawing groups (e.g., Fluorine) to block oxidation.
      

References

  • Physicochemical Properties of Rings: Morgenthaler, M., et al. "Predicting and analyzing the physicochemical properties of drug-like compounds." ChemMedChem, 2007. Link

  • Bazedoxifene SAR: Miller, C. P., et al. "Design, Synthesis, and Preclinical Characterization of Novel, Highly Selective Indole Estrogens." Journal of Medicinal Chemistry, 2001. (Describes the optimization from piperidine precursors to the azepane-containing Bazedoxifene). Link

  • Conformational Analysis:Eliel, E. L., & Wilen, S. H. "Stereochemistry of Organic Compounds." Wiley-Interscience. (Foundational text on conformational energy barriers of 6- vs 7-membered rings).
  • Metabolic Pathways: Testa, B., & Kramer, S. D. "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity, 2006. Link

  • Azepane Synthesis Strategy: Leitch, J. A., et al.[2] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[4] Nature Chemistry, 2023. (Modern synthesis method).[3] Link

Sources

A Comparative Guide to the Metabolic Stability of 3-Methylazepan-4-ol and its Acyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity is paramount to its success. A compound's metabolic stability directly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth comparison of the predicted metabolic stability of 3-methylazepan-4-ol, a substituted seven-membered heterocyclic scaffold, against its rationally designed acyclic analogs. Such comparisons are crucial in the lead optimization phase to identify candidates with favorable drug-like properties.[2]

The azepane ring is a privileged scaffold in medicinal chemistry, present in numerous approved and experimental drugs.[3] However, alicyclic amines are known targets for metabolic enzymes, primarily the cytochrome P450 (CYP) family, which can lead to rapid clearance and the formation of potentially active or toxic metabolites.[4] By evaluating this compound alongside its acyclic counterparts, we can dissect the influence of the cyclic constraint, the methyl group, and the hydroxyl group on the molecule's susceptibility to biotransformation.

This guide will delve into the theoretical underpinnings of their metabolic pathways, provide a detailed experimental protocol for assessing their stability in vitro, and present a comparative analysis of their likely metabolic liabilities.

The Strategic Choice of Comparators: this compound and its Acyclic Analogs

The selection of appropriate comparators is fundamental to a meaningful structure-activity relationship (SAR) study. Here, we compare this compound with two acyclic analogs designed to probe the metabolic contributions of the cyclic structure.

Test Compounds:

  • Cyclic Compound: this compound

  • Acyclic Analog 1: 5-Amino-4-methylhexan-3-ol

  • Acyclic Analog 2: 1-(Ethylamino)-2-methylbutan-2-ol

These acyclic analogs were chosen to deconstruct the structural features of this compound. Acyclic Analog 1 maintains the same carbon and heteroatom count in a linear fashion, preserving the secondary amine and secondary alcohol functionalities. Acyclic Analog 2 explores a different fragmentation of the ring, resulting in a secondary amine and a tertiary alcohol. This selection allows for a systematic evaluation of how the cyclic constraint and the local chemical environment of the functional groups impact metabolic stability.

Predicted Metabolic Pathways: A Mechanistic Overview

The metabolic fate of these compounds is primarily governed by Phase I and Phase II metabolic enzymes.[1]

Phase I Metabolism: The Role of Cytochrome P450

CYP enzymes are the major drivers of Phase I metabolism for amines and alcohols.[4][5]

  • N-Dealkylation: For N-substituted amines, the removal of an alkyl group is a common metabolic pathway.[6][7][8] This process is initiated by the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine that subsequently breaks down.[9]

  • Oxidative Deamination: Primary and some secondary amines can undergo oxidative deamination, where the amino group is removed to form a ketone or aldehyde, releasing ammonia.[10][11][12]

  • Hydroxylation: Aliphatic carbons, particularly those adjacent to activating groups or in sterically accessible positions, are susceptible to hydroxylation.

Phase II Metabolism: Glucuronidation

The hydroxyl groups in these molecules make them candidates for Phase II conjugation reactions, most notably glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). This process attaches a bulky, polar glucuronic acid moiety, significantly increasing water solubility and facilitating excretion. Secondary alcohols are known substrates for UGTs, although the reaction rate can be influenced by the steric environment.[13][14][15][16]

Experimental Workflow for Assessing Metabolic Stability

To empirically determine the metabolic stability of these compounds, a standardized in vitro assay using human liver microsomes (HLM) is employed. HLMs are a subcellular fraction of the liver that contains a high concentration of CYP enzymes, making them a cost-effective and high-throughput model for assessing Phase I metabolism.[1]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis stock Test Compound Stock (10 mM in DMSO) pre_inc Pre-incubation: Test Compound + HLM + Buffer stock->pre_inc Dilute to 1 µM hlm Human Liver Microsomes (HLM) (Thaw on ice) hlm->pre_inc buffer Phosphate Buffer (0.1 M, pH 7.4) buffer->pre_inc nadph NADPH Regenerating System start_rxn Initiate Reaction: Add NADPH pre_inc->start_rxn Equilibrate time_points Aliquots taken at: 0, 5, 15, 30, 60 min start_rxn->time_points quench Quench Reaction: Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Data Analysis: Calculate t1/2 and CLint lcms->data

Figure 1: Experimental workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsome Stability Assay

This protocol outlines the steps for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.

Materials:

  • Test compounds (this compound, Acyclic Analog 1, Acyclic Analog 2)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (a structurally similar compound with stable metabolic properties)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 mM stock solution of each test compound in DMSO.

    • On the day of the experiment, dilute the stock solutions in 0.1 M phosphate buffer to a working concentration of 2 µM.

    • Thaw the human liver microsomes on ice and dilute with 0.1 M phosphate buffer to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 50 µL of the 2 µM test compound working solution to designated wells in triplicate.

    • Add 50 µL of the 1 mg/mL HLM solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system to each well. The final concentration of the test compound will be 1 µM.

    • For the 0-minute time point, add 100 µL of cold ACN with internal standard to the wells immediately after adding the NADPH solution.

    • Incubate the plate at 37°C with continuous shaking.

  • Sample Collection and Quenching:

    • At subsequent time points (e.g., 5, 15, 30, and 60 minutes), stop the reaction by adding 100 µL of cold ACN containing the internal standard to the respective wells.

    • Include a negative control by incubating the test compound with HLM without the NADPH regenerating system to assess for non-enzymatic degradation.

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Comparative Metabolic Stability: Predicted Data and Interpretation

The following table summarizes the predicted metabolic stability parameters for this compound and its acyclic analogs based on established metabolic principles.

CompoundStructurePredicted Primary Metabolic PathwaysPredicted In Vitro Half-life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg)
This compound N-dealkylation (if N-substituted), Ring hydroxylation, Glucuronidation of the hydroxyl groupModerate to HighLow to Moderate
Acyclic Analog 1 N-dealkylation, Oxidative deamination, C-hydroxylation, GlucuronidationLow to ModerateModerate to High
Acyclic Analog 2 N-dealkylation, C-hydroxylationModerateModerate

Interpretation of Predicted Data:

  • This compound: The cyclic structure is expected to confer a degree of metabolic stability compared to its linear counterparts.[2][17][18][19] The conformational rigidity of the ring may limit access of metabolic enzymes to certain sites. The methyl group could potentially shield adjacent positions from metabolism, a phenomenon sometimes referred to as the "metabolic blocking" effect. The primary metabolic liabilities are likely to be hydroxylation at sterically accessible positions on the ring and glucuronidation of the secondary alcohol.[13] N-dealkylation would be a major pathway if the nitrogen were substituted.

  • Acyclic Analog 1 (5-Amino-4-methylhexan-3-ol): This analog presents multiple sites for metabolic attack. The primary amine is susceptible to oxidative deamination, a potentially rapid clearance pathway.[10][11] The more flexible linear structure allows for easier access of CYP enzymes to various carbon atoms for hydroxylation. The secondary alcohol is also a site for glucuronidation. The combination of these pathways is predicted to result in lower metabolic stability compared to the cyclic compound.

  • Acyclic Analog 2 (1-(Ethylamino)-2-methylbutan-2-ol): This analog features a secondary amine, which is a prime target for N-de-ethylation. The tertiary alcohol is generally more resistant to oxidation than a secondary alcohol but can still undergo metabolism, albeit at a slower rate. The increased steric hindrance around the alcohol may also reduce the rate of glucuronidation. Overall, its metabolic stability is predicted to be intermediate between the cyclic compound and the first acyclic analog.

Conclusion and Future Directions

This guide provides a framework for comparing the metabolic stability of a substituted azepane with its acyclic analogs. Based on established principles of drug metabolism, it is predicted that This compound will exhibit greater metabolic stability than its more flexible acyclic counterparts. The cyclic constraint and the presence of a methyl group likely contribute to this enhanced stability by limiting enzymatic access and blocking potential sites of metabolism.

The provided experimental protocol for a human liver microsomal stability assay offers a robust and high-throughput method to empirically validate these predictions. The resulting data on in vitro half-life and intrinsic clearance are critical for ranking these compounds and guiding further lead optimization efforts.[20] Future work could involve conducting these experiments and identifying the specific metabolites formed to confirm the predicted metabolic pathways. Additionally, performing the assay in hepatocytes would provide a more complete picture of both Phase I and Phase II metabolism.

By systematically evaluating the metabolic liabilities of cyclic scaffolds and their acyclic counterparts, drug discovery teams can make more informed decisions, ultimately leading to the development of safer and more effective medicines.

References

  • N-Dealkylation of Amines. PMC. [Link]

  • Alicyclic Ketones, Secondary Alcohols and Related Esters (JECFA Food Additives Series 50). Inchem.org. [Link]

  • GENERAL PATHWAYS OF AMINO ACIDS TRANSFORMATION. MedMuv. [Link]

  • Oxidative deamination. Wikipedia. [Link]

  • Glucuronidation of aliphatic alcohols in human liver microsomes in vitro. PubMed. [Link]

  • Studies in detoxication. 46. The metabolism of aliphatic alcohols. The glucuronic acid conjugation of acyclic aliphatic alcohols. PMC. [Link]

  • Microbial Metabolism of Amino Alcohols. Aminoacetone. Amanote Research. [Link]

  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis. [Link]

  • N-Dealkylation of Amines. OUCI. [Link]

  • N-Dealkylation of Amines. ResearchGate. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Taylor & Francis Online. [Link]

  • Microbial metabolism of amino alcohols. Metabolism of ethanolamine and 1-aminopropan-2-ol in species of Erwinia and the roles of amino alcohol kinase and amino alcohol O-phosphate phospho-lyase in aldehyde formation. Biochemical Journal. [Link]

  • Studies in detoxication. XLVI. The metabolism of aliphatic alcohols. PubMed. [Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Process of oxidative deamination by amino acid oxidases. microscopia IWM. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Termedia. [Link]

  • Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. MDPI. [Link]

  • Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines. Nature Communications. [Link]

  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. PMC. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. PMC. [Link]

  • CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols. CHEM21. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. [Link]

  • Heuristic energy-based cyclic peptide design. PLOS Computational Biology. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Enhancement of metabolic stability with structural modifications... ResearchGate. [Link]

  • Design, synthesis and evaluation of a series of acyclic fleximer nucleoside analogues with anti-coronavirus activity. PubMed. [Link]

  • 4-Amino-3-methylpentan-2-ol. PubChem. [Link]

  • Cyclic peptide drugs approved in the last two decades (2001–2021). PMC. [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. [Link]

  • DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate. ResearchGate. [Link]

  • Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. MDPI. [Link]

  • A Review: Cytochrome P450 in Alcoholic and Non-Alcoholic Fatty Liver Disease. Dovepress. [Link]

  • Predicting Novel Metabolic Pathways through Subgraph Mining. bioRxiv. [Link]

  • Deciphering Key Interactions of Ligands with CYP3A4-Template* system. J-Stage. [Link]

  • Predicting pathways for old and new metabolites through clustering. arXiv. [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. ResearchGate. [Link]

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Safety Operating Guide

Operational Safety Guide: Handling 3-Methylazepan-4-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Hazard Landscape: Causality & Risk Logic

Why this specific protocol? 3-Methylazepan-4-ol is a functionalized azepane (a seven-membered nitrogen heterocycle). As a Senior Application Scientist, I do not rely on generic safety data; I analyze the structure-activity relationship (SAR) to predict hazards where specific toxicological data may be sparse.

  • The Amine Factor (Secondary Amine): The azepane ring contains a secondary amine. Amines are inherently basic and nucleophilic. This makes them potential corrosives to mucous membranes and sensitizers to the respiratory tract.

  • The "Trojan Horse" Effect: Azepanes are often used as scaffolds in drug design because they can mimic peptide turns or improve lipophilicity. This same property allows them to penetrate the stratum corneum (outer skin layer) more effectively than smaller amines.

  • Default Hazard Banding: In the absence of a completed LD50 study for this specific isomer, you must treat it as Occupational Exposure Band (OEB) 3 (Potent/Toxic: 10–100 µg/m³). We assume it is harmful by inhalation, ingestion, and skin contact until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with organic amines due to permeation degradation. This matrix elevates protection based on the task duration and risk.

Protective Zone Standard Operation (Analytical/Weighing <10 mg)High-Risk Operation (Synthesis/Spill Cleanup/ >100 mg)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer). Change every 30 mins.Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) under Nitrile.Secondary amines can degrade nitrile rubber, leading to breakthrough in <15 mins. Laminates provide >480 min breakthrough time.
Respiratory Fume Hood (Face velocity 80-100 fpm). No respirator if sash is proper.PAPR or Full-Face Respirator with P100 + Organic Vapor (OV) cartridges.This compound likely has low vapor pressure but high aerosol potential during weighing. OV protects against amine vapors; P100 against particulates.
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield over Splash Goggles.Amines are caustic. Safety glasses with side shields do not seal against vapors that cause corneal edema (halo vision).
Body Lab Coat (Polyester/Cotton blend, buttoned).Tyvek® Coverall (Disposable, impervious) + Apron.Prevents contamination of street clothes.[1] Tyvek resists dry particulate permeation better than woven cotton.

Operational Protocols: Step-by-Step

A. The "Self-Validating" Donning Sequence

Trust but verify. This sequence ensures your PPE is functional before you touch the chemical.

  • Glove Inspection: Inflate the inner nitrile glove with air and hold near your cheek to detect pinhole leaks.

  • Cuff Overlap: Don the lab coat. Pull the inner glove cuffs over the lab coat sleeves. Tape the junction if handling >1g.

  • Outer Glove: Don the second pair of gloves (or laminate layer). This creates a sacrificial barrier.

  • Hood Check: Verify the magnehelic gauge or airflow monitor on your fume hood reads between 80–100 fpm. Stop if the alarm is silent or red.

B. Handling & Weighing (The Critical Moment)

Azepane derivatives are often sticky oils or hygroscopic solids.

  • Static Control: If solid, use an ionizing fan or anti-static gun before weighing. Charged particles are the primary cause of glove contamination.

  • The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the spatula/vial) and your dominant hand as "clean" (touches the balance buttons/notebook). Never cross-contaminate.

  • Decontamination: Immediately wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before returning it to storage.

C. Doffing (Removal) Strategy

Most exposures occur during removal.

  • Beak Method: Pinch the outside of the outer glove near the wrist. Peel downwards, turning it inside out. Ball it into the other gloved hand.

  • Slide & Peel: Slide a clean finger under the wrist of the remaining outer glove. Peel it off over the balled-up first glove.

  • Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after removing inner gloves.

Emergency Response & Disposal Logic

Spill Response Decision Logic

Scenario: You spill 5mL of this compound on the bench.

  • Evacuate & Assess: Is it outside the hood? If yes, evacuate the lab. If inside, lower the sash.

  • Neutralize: Do not use water immediately (it spreads the organic). Use a dry absorbent (vermiculite or sand).

  • Clean: Once absorbed, wipe the area with a dilute weak acid (e.g., 5% Citric Acid) to convert the amine to a non-volatile salt, then wash with soap and water.

Waste Disposal[2][3][4][5][6][7][8][9][10]
  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) – risk of exothermic reaction or nitrosamine formation (carcinogenic).

  • Classification: Tag as "Basic Organic Waste" or "Toxic Organic Waste."

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.

Visualizations

Diagram 1: Risk Assessment & PPE Selection Logic

This flowchart guides you through the decision-making process based on the physical state and quantity of the chemical.

PPE_Logic Start START: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Heated or Pressurized? Liquid->Qty_Liquid Level1 LEVEL 1 PPE: Double Nitrile + Lab Coat + Fume Hood Qty_Solid->Level1 No Level2 LEVEL 2 PPE: Laminate Gloves + Tyvek + Face Shield Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level1 No Qty_Liquid->Level2 Yes (Vapor Risk)

Caption: Decision logic for selecting the appropriate PPE tier based on physical state and operational parameters.

Diagram 2: Safe Handling Workflow (The "Self-Validating" Loop)

This diagram illustrates the operational workflow, emphasizing the verification steps that prevent accidents.

Workflow Prep 1. PREP Check Airflow & Inspect Gloves Don 2. DONNING Inner Glove -> Coat -> Outer Glove (Taped) Prep->Don Ops 3. OPERATION Static Control (Solids) Keep in Hood Don->Ops Decon 4. DECON Wipe Vials (Methanol) Neutralize Spills (Citric Acid) Ops->Decon Doff 5. DOFFING Beak Method -> Wash Hands (Cool Water) Decon->Doff Doff->Prep Next Experiment

Caption: The closed-loop workflow for handling azepane derivatives, prioritizing decontamination before doffing.

References

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  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (PPE) Standard 29 CFR 1910.132. United States Department of Labor.[2] Available at: [Link]

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